L-708906
Description
Propriétés
Formule moléculaire |
C24H20O6 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
4-[3,5-bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid |
InChI |
InChI=1S/C24H20O6/c25-22(14-23(26)24(27)28)19-11-20(29-15-17-7-3-1-4-8-17)13-21(12-19)30-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,27,28) |
Clé InChI |
SLRLQBRWUMWEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L-708906; L 708906; L708906; ARRY142886; ARRY-142886; ARRY 142886; |
Origine du produit |
United States |
Foundational & Exploratory
L-708,906: An In-Depth Technical Guide on its Mechanism of Action as an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-708,906 is a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, a critical enzyme for viral replication. Belonging to the diketo acid (DKA) class of inhibitors, L-708,906 specifically targets the strand transfer step of the integration process, effectively preventing the insertion of the viral DNA into the host cell's genome. This document provides a comprehensive overview of the mechanism of action of L-708,906, including its biochemical activity, binding mode, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Selective Inhibition of Strand Transfer
The primary mechanism of action of L-708,906 is the selective inhibition of the strand transfer (ST) reaction catalyzed by HIV-1 integrase.[1] The integration of viral DNA into the host genome is a two-step process:
-
3'-Processing: Integrase binds to the long terminal repeats (LTRs) of the viral DNA and endonucleolytically removes a dinucleotide from each 3' end.
-
Strand Transfer: The processed 3' hydroxyl ends of the viral DNA are then used to attack the phosphodiester backbone of the host DNA, covalently linking the viral and host genomes.
L-708,906 exhibits a pronounced selectivity for the strand transfer step over 3'-processing.[1] This specificity is a hallmark of the diketo acid class of inhibitors and contributes to their favorable therapeutic profile. By blocking strand transfer, L-708,906 prevents the permanent integration of the viral genome, thereby halting the viral replication cycle.
The Role of Divalent Metal Ion Chelation
The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent magnesium ions (Mg²⁺) within its active site. These metal ions are coordinated by a conserved D,D,E motif (Asp64, Asp116, and Glu152) and are crucial for both the 3'-processing and strand transfer reactions. The diketo acid moiety of L-708,906 is believed to chelate these essential Mg²⁺ ions. This interaction disrupts the catalytic geometry of the active site, rendering the enzyme incapable of carrying out the strand transfer reaction. Molecular dynamics simulations suggest that the keto-enol group of L-708,906 directly coordinates with the Mg²⁺ ions.
Binding to the Integrase-DNA Complex
L-708,906 does not bind effectively to the free integrase enzyme. Instead, it exhibits high-affinity binding to the pre-formed complex of integrase and viral DNA, known as the intasome. This indicates that the binding site for L-708,906 is formed or stabilized upon the association of integrase with its viral DNA substrate. By binding to this complex, L-708,906 competitively inhibits the binding of the target host DNA, thereby blocking the strand transfer reaction.
Quantitative Data on Inhibitory Activity
The potency of L-708,906 and related diketo acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays and their half-maximal effective concentration (EC₅₀) in cell-based antiviral assays.
| Compound | Strand Transfer IC₅₀ (nM) | 3'-Processing IC₅₀ (nM) | HIV-1 Replication IC₅₀ (µM) |
| L-708,906 | 150[1] | >10,000 | 1-2[1] |
| L-731,988 | 80[1] | ~6000[1] | 1-2[1] |
| 5CITEP | 650 | 35,000 | Not widely reported |
Experimental Protocols
The characterization of L-708,906's mechanism of action relies on a combination of in vitro biochemical assays and cell-based antiviral assays.
In Vitro HIV-1 Integrase Assays
Objective: To determine the inhibitory activity of L-708,906 against the 3'-processing and strand transfer reactions catalyzed by purified recombinant HIV-1 integrase.
a) Strand Transfer Assay (Gel-Based)
-
Principle: This assay measures the integration of a radiolabeled oligonucleotide substrate (donor DNA, mimicking the viral LTR) into a target DNA molecule.
-
Materials:
-
Purified recombinant HIV-1 integrase
-
³²P-labeled oligonucleotide donor substrate
-
Unlabeled target DNA (e.g., plasmid DNA)
-
Assay buffer (containing buffer, salt, DTT, and MgCl₂)
-
L-708,906 (or other test compounds)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
-
-
Procedure:
-
Pre-incubate HIV-1 integrase with the ³²P-labeled donor DNA to allow for the 3'-processing reaction to occur, forming a pre-integration complex.
-
Add L-708,906 at various concentrations to the reaction mixture and incubate.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Stop the reaction after a defined time with a stop solution (e.g., EDTA, formamide).
-
Denature the DNA products by heating.
-
Separate the reaction products by denaturing PAGE.
-
Visualize and quantify the radiolabeled strand transfer products using a phosphorimager.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
b) 3'-Processing Assay (Gel-Based)
-
Principle: This assay measures the cleavage of a dinucleotide from a radiolabeled donor DNA substrate.
-
Procedure:
-
Incubate HIV-1 integrase with the ³²P-labeled donor DNA in the presence of various concentrations of L-708,906.
-
Stop the reaction and denature the products.
-
Separate the full-length substrate from the cleaved product by denaturing PAGE.
-
Visualize and quantify the amount of cleaved product.
-
Calculate the IC₅₀ value.
-
Cell-Based HIV-1 Replication Assay
Objective: To determine the antiviral activity of L-708,906 in a cellular context.
a) p24 Antigen Capture ELISA
-
Principle: This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication, in the supernatant of infected cells.
-
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, CEM)
-
Laboratory-adapted strain of HIV-1
-
L-708,906 (or other test compounds)
-
p24 Antigen Capture ELISA kit
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of L-708,906.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period of time (e.g., 4-7 days) to allow for viral replication.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit.
-
Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of L-708,906.
References
L-708,906: A Technical Guide to a Pioneering HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-708,906 is a seminal compound in the development of HIV-1 integrase inhibitors, belonging to the diketo acid (DKA) class of antiretroviral drugs. This technical guide provides an in-depth overview of L-708,906, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity. As a potent inhibitor of the strand transfer step of HIV-1 integration, L-708,906 has been a critical tool in understanding the function of HIV-1 integrase and a foundational scaffold for the development of clinically approved drugs like Raltegravir.
Mechanism of Action
HIV-1 integrase (IN) is a viral enzyme essential for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. L-708,906 is a highly specific inhibitor of the strand transfer reaction.
The mechanism of inhibition involves the chelation of divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the integrase enzyme. These metal ions are crucial for the catalytic activity of integrase. By binding to these ions, L-708,906 effectively blocks the binding of the host DNA to the pre-integration complex (PIC), which consists of the viral DNA and integrase, thereby preventing the covalent insertion of the viral genome into the host chromosome. This targeted inhibition of the strand transfer step is a hallmark of the diketo acid class of inhibitors.
Caption: Mechanism of HIV-1 Integration and Inhibition by L-708,906.
Quantitative Inhibitory Data
The inhibitory activity of L-708,906 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data below summarizes the IC50 values for L-708,906 against both the strand transfer and 3'-processing reactions catalyzed by HIV-1 integrase.
| Parameter | L-708,906 | Reference Compound (L-731,988) |
| Strand Transfer IC50 | 150 nM[1] | 80 nM[1] |
| 3'-Processing IC50 | > 1000 µM[1] | ~6000 nM[1] |
| Antiviral Activity (IC50 in cells) | 1 to 2 µM[1] | 1 to 2 µM[1] |
Experimental Protocols
The following sections detail generalized methodologies for the key in vitro assays used to determine the inhibitory activity of compounds like L-708,906 against HIV-1 integrase. These protocols are based on commonly used techniques in the field.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (DS DNA): A biotinylated oligonucleotide duplex mimicking the U5 end of the HIV-1 long terminal repeat (LTR).
-
Target DNA (TS DNA): An oligonucleotide duplex with a 3'-end modification (e.g., digoxigenin).
-
Assay Buffer: Typically contains HEPES, DTT, MgCl₂, MnCl₂, and NaCl.
-
Wash Buffer: PBS with a mild detergent (e.g., Tween-20).
-
Blocking Buffer: Wash buffer with a blocking agent (e.g., BSA).
-
Streptavidin-coated microplate.
-
HRP-conjugated anti-digoxigenin antibody.
-
TMB substrate.
-
Stop solution (e.g., 1N H₂SO₄).
Procedure:
-
Plate Coating: Add the donor DNA solution to the streptavidin-coated microplate wells and incubate to allow binding.
-
Washing: Aspirate the donor DNA solution and wash the wells with wash buffer to remove unbound DNA.
-
Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.
-
Enzyme Addition: Wash the wells and add the recombinant HIV-1 integrase to each well, allowing it to bind to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of L-708,906 (or other test compounds) to the wells and incubate.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA to each well and incubate.
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add HRP-conjugated anti-digoxigenin antibody and incubate.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Caption: Experimental Workflow for the HIV-1 Integrase Strand Transfer Assay.
HIV-1 Integrase 3'-Processing Inhibition Assay
This assay measures the ability of a compound to inhibit the initial 3'-processing step of integration. A common method involves detecting the cleavage of a dinucleotide from a labeled DNA substrate.
Materials:
-
Recombinant HIV-1 Integrase
-
Substrate DNA: An oligonucleotide duplex mimicking the U5 LTR end, labeled at the 3'-terminus of the processed strand (e.g., with a fluorophore and a quencher, or with biotin).
-
Assay Buffer: Similar to the strand transfer assay buffer.
Procedure (Fluorescence-based):
-
Reaction Setup: In a microplate well, combine the assay buffer, substrate DNA, and serial dilutions of L-708,906.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 integrase.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: Monitor the increase in fluorescence over time. Cleavage of the dinucleotide separates the fluorophore from the quencher, resulting in a fluorescence signal.
-
Data Analysis: Determine the initial reaction rates at different inhibitor concentrations and calculate the IC50 value.
Procedure (Biotin-based Detection):
-
Reaction: Incubate the biotinylated substrate DNA with HIV-1 integrase and the inhibitor.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the uncleaved, biotinylated DNA.
-
Detection: The amount of cleaved, non-biotinylated product remaining in the supernatant can be quantified, or the amount of uncleaved substrate on the plate can be detected using a DNA-intercalating dye or a labeled complementary probe.
Conclusion
L-708,906 stands as a landmark molecule in the fight against HIV/AIDS. Its high potency and specificity for the strand transfer activity of HIV-1 integrase have not only provided a deeper understanding of the viral replication cycle but have also paved the way for the development of a new and effective class of antiretroviral drugs. The experimental protocols and data presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of HIV therapeutics.
References
L-708,906 Diketoacid Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-708,906 is a pioneering diketoacid (DKA) derivative that played a significant role in the development of a novel class of antiretroviral drugs targeting HIV-1 integrase.[1][2] As one of the early and potent inhibitors of this essential viral enzyme, L-708,906 demonstrated specific inhibition of the strand transfer step of the integration process.[3][4] This document provides a comprehensive technical guide to L-708,906, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Mechanism of Action
The primary target of L-708,906 is the HIV-1 integrase (IN), a key enzyme responsible for inserting the viral DNA into the host cell's genome.[5][6] The integration process occurs in two main catalytic steps: 3'-end processing and strand transfer.[6] L-708,906 is highly selective for the strand transfer reaction.[3][4]
The inhibitory activity of L-708,906 and other diketoacids is attributed to their ability to chelate the divalent metal ions, typically Mg2+, within the active site of the integrase enzyme. These metal ions are crucial for the catalytic activity of integrase. By binding to these ions, L-708,906 effectively blocks the binding of the host DNA to the pre-integration complex (PIC), which consists of the viral DNA and integrase, thereby preventing the covalent linkage of the viral DNA to the host genome.[4]
Quantitative Inhibitory Activity
The inhibitory potency of L-708,906 has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Assay | Recombinant HIV-1 Integrase | IC50 (Strand Transfer) | 150 nM | [4] |
| Cell-Based Assay | HIV-1 Replication (single-cycle) | IC50 | 1 - 2 µM | [4] |
| Cell-Based Assay | HIV-1 Replication (MT-4 cells) | EC50 | 12 µM | [5] |
Table 1: In Vitro and Cellular Inhibitory Activity of L-708,906.
Experimental Protocols
The characterization of L-708,906 involved a series of biochemical and cell-based assays to determine its potency and mechanism of action.
Biochemical Assays for HIV-1 Integrase Activity
1. 3'-End Processing and Strand Transfer Assays using Recombinant Integrase:
These assays are fundamental for evaluating the direct inhibitory effect on the catalytic steps of integration.
-
Principle: A radiolabeled oligonucleotide substrate mimicking the end of the viral DNA is incubated with recombinant HIV-1 integrase. The 3'-end processing reaction results in the cleavage of a dinucleotide, and the subsequent strand transfer reaction joins the processed viral DNA end to a target DNA molecule. The reaction products are separated by polyacrylamide gel electrophoresis and visualized by autoradiography.
-
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide Substrates (e.g., 5'-end labeled with 32P)
-
Target DNA
-
Reaction Buffer: Typically contains a buffering agent (e.g., MOPS), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., MgCl2 or MnCl2).
-
L-708,906 or other test compounds
-
-
General Protocol:
-
Recombinant HIV-1 integrase is pre-incubated with the test compound (L-708,906) for a specified time.
-
The radiolabeled oligonucleotide substrate is added to initiate the reaction.
-
For the strand transfer assay, a target DNA molecule is also included in the reaction mixture.
-
The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reactions are stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).
-
The reaction products are resolved on a denaturing polyacrylamide gel.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA products.
-
The intensity of the bands corresponding to the processed and strand transfer products is quantified to determine the percent inhibition and calculate the IC50 value.
-
2. Scintillation Proximity Assay (SPA) for High-Throughput Screening:
SPA provides a more automated and higher-throughput method for measuring integrase activity.
-
Principle: A biotinylated oligonucleotide substrate is attached to streptavidin-coated SPA beads. The incorporation of a radiolabeled nucleotide by the integrase brings the radioactivity in close proximity to the scintillant in the beads, generating a light signal. Inhibitors of integrase prevent this incorporation, leading to a decrease in the signal.
-
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated Oligonucleotide Substrate
-
Radiolabeled Nucleotide (e.g., [3H]dATP)
-
Streptavidin-coated SPA beads
-
Reaction Buffer
-
L-708,906 or other test compounds
-
-
General Protocol:
-
The biotinylated oligonucleotide substrate is immobilized on streptavidin-coated SPA beads.
-
Recombinant HIV-1 integrase, the test compound, and the radiolabeled nucleotide are added to the beads.
-
The mixture is incubated to allow the enzymatic reaction to proceed.
-
The plate is read in a scintillation counter to measure the light output.
-
A decrease in signal relative to the control (no inhibitor) indicates inhibition of integrase activity.
-
Cell-Based Assays for Antiviral Activity
1. Single-Cycle HIV-1 Infection Assay:
This assay measures the ability of a compound to inhibit a single round of viral replication.
-
Principle: A reporter virus (e.g., expressing luciferase or another reporter gene) is used to infect target cells. The virus is engineered to be replication-incompetent, allowing for the measurement of inhibition of a single cycle of infection.
-
Materials:
-
Replication-incompetent HIV-1 reporter virus stock
-
Target cells (e.g., MT-4 cells, CEM cells)
-
Cell culture medium and supplements
-
L-708,906 or other test compounds
-
Reagents for detecting the reporter gene product (e.g., luciferase assay substrate)
-
-
General Protocol:
-
Target cells are plated in a multi-well plate.
-
The cells are pre-incubated with various concentrations of the test compound.
-
A known amount of the reporter virus is added to the cells.
-
The cells are incubated for a period sufficient for one round of infection to occur (e.g., 48-72 hours).
-
The cells are lysed, and the activity of the reporter gene product is measured.
-
The reduction in reporter gene activity in the presence of the compound is used to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV-1 integration pathway and a typical experimental workflow for evaluating integrase inhibitors.
Caption: HIV-1 Integration Pathway and the Site of L-708,906 Inhibition.
References
- 1. Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of L-708,906: An Early Diketoacid HIV-1 Integrase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of HIV-1 integrase inhibitors marked a significant milestone in the development of antiretroviral therapies. As one of the three essential enzymes for viral replication, alongside reverse transcriptase and protease, integrase presented a promising target for therapeutic intervention. This whitepaper provides a detailed technical overview of the discovery and development of L-708,906, an early and pivotal diketoacid (DKA) inhibitor of HIV-1 integrase developed by Merck. L-708,906, along with its analogs, laid the groundwork for the development of the first FDA-approved integrase inhibitor, Raltegravir, and subsequent drugs in this class.
Discovery and Chemical Lineage
L-708,906 emerged from extensive screening programs aimed at identifying novel HIV-1 integrase inhibitors. It belongs to the class of β-diketoacid (DKA) compounds, which were identified as a promising scaffold for integrase inhibition.[1] The identification of L-708,906 by Merck, alongside 5-CITEP by Shionogi, provided the foundational chemical structures for many subsequent integrase inhibitors.[1] These early compounds were instrumental in validating HIV-1 integrase as a viable drug target.
Mechanism of Action: A Selective Strand Transfer Inhibitor
HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. In the 3'-processing step, the enzyme removes a dinucleotide from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA.
L-708,906 functions as a selective inhibitor of the strand transfer step.[2] This selectivity is a hallmark of the diketoacid class of inhibitors. The proposed mechanism of action involves the chelation of divalent metal ions (typically Mg2+ or Mn2+) in the active site of the integrase enzyme. This interaction is thought to interfere with the binding of the host DNA, thereby preventing the integration of the viral genome.[2] The ability of L-708,906 and its analogs to specifically inhibit strand transfer without significantly affecting 3'-processing was a crucial discovery that guided the development of more potent and selective inhibitors.
Quantitative Data
The following tables summarize the available in vitro inhibitory activity of L-708,906 and related compounds.
| Compound | Strand Transfer IC50 (nM) | 3'-OH Processing IC50 (µM) | HIV-1 Replication IC50 (µM) | Reference |
| L-708,906 | 150 | >10 (approx. 1000 in one study) | 1-2 | [2] |
| L-731,988 | 80 | ~6 | 1-2 | [1][2] |
| 5-CITEP | 650 | 35 | Not Reported | [1] |
Note: IC50 values can vary between different assay conditions.
Experimental Protocols
Detailed experimental protocols for the discovery and evaluation of L-708,906 are not extensively published. However, based on the literature for related diketoacid inhibitors, the following represents the likely methodologies employed.
Recombinant HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the integration of a model viral DNA substrate into a target DNA substrate by recombinant HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) end, often labeled with biotin or a fluorescent tag.
-
Target DNA substrate, often a plasmid or a labeled oligonucleotide.
-
Assay buffer: Typically contains a buffering agent (e.g., HEPES), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (Mg2+ or Mn2+).
-
Detection reagents: Depending on the labeling method, this could be a streptavidin-conjugated reporter enzyme for biotinylated substrates or a fluorescence plate reader.
Methodology:
-
Recombinant HIV-1 integrase is pre-incubated with the viral DNA substrate in the assay buffer to allow for the formation of the integrase-DNA complex.
-
The test compound (e.g., L-708,906) at various concentrations is added to the mixture.
-
The strand transfer reaction is initiated by the addition of the target DNA substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of integrated product is quantified using the appropriate detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
3'-Processing Assay
This assay assesses the ability of a compound to inhibit the endonucleolytic activity of HIV-1 integrase.
Methodology: The protocol is similar to the strand transfer assay, but the target DNA is omitted. The reaction measures the cleavage of the terminal dinucleotide from the viral DNA substrate. The product is typically separated from the substrate by electrophoresis and quantified.
Cell-Based Antiviral Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
A susceptible human cell line (e.g., MT-4, CEM-SS).
-
A laboratory-adapted strain of HIV-1.
-
Cell culture medium and supplements.
-
A method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay).
-
A method for assessing cell viability (e.g., MTT assay) to determine cytotoxicity.
Methodology:
-
Cells are seeded in microtiter plates.
-
The test compound is added at various concentrations.
-
The cells are infected with a known amount of HIV-1.
-
The cultures are incubated for a period of several days.
-
Supernatants are harvested to measure the extent of viral replication.
-
Cell viability is assessed to determine the cytotoxic concentration (CC50) of the compound.
-
The 50% effective concentration (EC50) is calculated from the viral replication data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of L-708,906 and the general workflow for its evaluation.
Caption: HIV-1 integration pathway and the inhibitory action of L-708,906.
Caption: General experimental workflow for the development of HIV-1 integrase inhibitors.
Structure-Activity Relationship (SAR) and Discontinuation
While specific SAR studies for L-708,906 are not publicly detailed, the broader class of diketoacid inhibitors was extensively studied. Key structural features for activity include the diketoacid motif, which is essential for metal chelation, and various substitutions on the aromatic rings that influence potency and pharmacokinetic properties.
The development of L-708,906 was not pursued into late-stage clinical trials. The exact reasons for its discontinuation are not explicitly stated in the available literature. However, it is common for early lead compounds to exhibit suboptimal pharmacokinetic profiles (e.g., poor oral bioavailability, rapid metabolism) or unforeseen toxicities. It is likely that L-708,906 was superseded by more potent and pharmacokinetically favorable analogs, such as L-731,988 and the subsequent naphthyridine carboxamides, which ultimately led to the discovery of Raltegravir.[1]
Conclusion
L-708,906 represents a foundational discovery in the field of HIV-1 integrase inhibitors. As an early diketoacid derivative, it was instrumental in validating the mechanism of strand transfer inhibition and provided a critical chemical scaffold for further optimization. Although L-708,906 itself did not advance to clinical use, the knowledge gained from its discovery and preclinical evaluation was paramount to the successful development of Raltegravir and the entire class of integrase strand transfer inhibitors, which are now a cornerstone of modern antiretroviral therapy. The legacy of L-708,906 underscores the importance of early-stage drug discovery in paving the way for breakthrough medicines.
References
L-708,906: A Technical Guide to a Pioneering HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-708,906 is a potent and selective diketoacid inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, a critical enzyme for viral replication. This document provides a comprehensive technical overview of L-708,906, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. As a significant scaffold in the development of antiretroviral therapies, particularly leading to the discovery of Raltegravir, an understanding of L-708,906's characteristics is crucial for researchers in the field of virology and medicinal chemistry.
Chemical Structure and Properties
L-708,906, with the molecular formula C24H20O6, is a complex organic molecule featuring a diketoacid moiety essential for its biological activity.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(1-(4-fluorobenzyl)-5-oxo-4-(phenylcarbonyl)-4,5-dihydro-1H-pyrrol-3-yl)-2,4-dioxobutanoic acid |
| SMILES | O=C(O)C(=O)CC(=O)C1=CN(CC2=CC=C(F)C=C2)C(=O)C1C(=O)C1=CC=CC=C1 |
| Molecular Formula | C24H20O6 |
| Molecular Weight | 420.4 g/mol |
Physicochemical Properties:
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| Storage Temperature | -20℃[1] |
Mechanism of Action and Biological Activity
L-708,906 selectively inhibits the strand transfer step of HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. This inhibition is achieved through the chelation of divalent metal ions in the active site of the integrase enzyme by the diketoacid functional group of L-708,906. This action effectively blocks the integration of the viral genome, thus halting the replication cycle of the virus.
Biological Activity Data:
| Assay | IC50 / EC50 | Notes |
| HIV-1 Integrase Strand Transfer Inhibition | 150 nM | Specifically inhibits the strand transfer reaction. |
| HIV-1 Integrase 3'-Processing Inhibition | ~6000 nM (6 µM) | Significantly less potent against the 3'-processing step, highlighting its selectivity for strand transfer. |
| HIV-1 Replication in Cell Culture | 1-2 µM | Effective concentration for inhibiting viral replication in cellular models. |
Signaling Pathway and Experimental Workflows
The inhibitory action of L-708,906 targets a specific step in the HIV-1 replication cycle. The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the compound's inhibitory activity.
Experimental Protocols
The following protocol is a generalized procedure for an in vitro HIV-1 integrase strand transfer assay, based on commercially available kits and published methodologies. This can be adapted to evaluate the inhibitory activity of compounds like L-708,906.
Objective: To determine the 50% inhibitory concentration (IC50) of L-708,906 for the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA substrate (oligonucleotide mimicking the viral DNA end)
-
Target DNA substrate (oligonucleotide mimicking the host DNA)
-
Assay Buffer (containing appropriate salts, buffer, and a divalent cation like Mg2+ or Mn2+)
-
L-708,906 (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Raltegravir)
-
Negative control (solvent only)
-
96-well plates
-
Detection system (e.g., ELISA-based with labeled oligonucleotides, or radioisotope-based)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of L-708,906 in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 1 nM to 100 µM). Also, prepare solutions for the positive and negative controls.
-
Reaction Setup: a. In a 96-well plate, add a fixed volume of the diluted L-708,906, positive control, or negative control to respective wells. b. Add a solution containing the recombinant HIV-1 integrase to each well. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of the Reaction: a. Add a mixture of the donor and target DNA substrates to each well to start the integration reaction. b. Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Termination of the Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a strong chelating agent like EDTA to sequester the metal ions essential for the enzyme's activity).
-
Detection and Quantification: a. Quantify the amount of strand transfer product formed in each well using the chosen detection method. For an ELISA-based assay, this typically involves a series of washing steps followed by the addition of a detection antibody and a substrate to generate a colorimetric or fluorescent signal. b. Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background signal (from wells with no enzyme) from all other readings. b. Normalize the data by setting the signal from the negative control (no inhibitor) as 100% activity and the signal from a saturating concentration of the positive control as 0% activity. c. Plot the percentage of inhibition against the logarithm of the L-708,906 concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of L-708,906 that inhibits 50% of the integrase activity.
Synthesis
Conclusion
L-708,906 remains a cornerstone molecule in the study of HIV-1 integrase inhibition. Its high potency and selectivity for the strand transfer reaction have provided a valuable chemical scaffold for the development of clinically successful antiretroviral drugs. This technical guide consolidates the key information on its chemical and biological properties, providing a foundation for further research and development in the ongoing effort to combat HIV/AIDS.
References
L-708,906: A Technical Profile of an Early Diketoacid HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pharmacology
Mechanism of Action
L-708,906 is a member of the diketoacid (DKA) class of antiretroviral drugs that specifically targets the HIV-1 integrase (IN) enzyme.[1][2] HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[3] L-708,906 is a selective inhibitor of the strand transfer step.[2] By chelating the divalent metal ions (typically Mg2+ or Mn2+) in the active site of the integrase enzyme, L-708,906 prevents the covalent linkage of the viral DNA to the host chromosome, thereby halting the viral replication cycle.[3]
In Vitro Efficacy
The inhibitory activity of L-708,906 has been characterized in both enzymatic and cell-based assays.
| Assay Type | Parameter | Value | Reference |
| HIV-1 Integrase Enzymatic Assay | IC50 (Strand Transfer) | 150 nM | [2] |
| Single-Cycle HIV-1 Infection Assay | IC50 | 1 to 2 µM | [2] |
Table 1: In Vitro Inhibitory Activity of L-708,906
L-708,906 demonstrated potent inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.[2] In a single-cycle infectivity assay, which measures the effect of a compound on one round of viral replication, L-708,906 showed inhibition of HIV-1 replication in the low micromolar range.[2]
Toxicology and Pharmacokinetics
Specific toxicological and pharmacokinetic data for L-708,906 are not extensively reported in publicly available literature. As an early-stage developmental compound, it is likely that this information was generated internally by Merck. For context, early diketoacid-based integrase inhibitors were succeeded by compounds with improved pharmacokinetic profiles and reduced off-target toxicities, leading to the development of drugs like Raltegravir.[4]
Experimental Protocols
While specific, detailed protocols for the experiments that generated the data on L-708,906 are not available, the following represent generalized methodologies for the types of assays used to characterize early integrase inhibitors.
HIV-1 Integrase Strand Transfer Inhibition Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in vitro.
References
- 1. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
L-708,906 Binding Site on HIV Integrase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of L-708,906, a diketoacid-containing inhibitor of HIV-1 integrase. The document details the molecular interactions at the active site, quantitative inhibitory data, resistance profiles, and the experimental protocols used to characterize this compound.
Introduction to L-708,906 and its Mechanism of Action
L-708,906 is a member of the diketoacid (DKA) class of inhibitors that selectively target the strand transfer step of HIV-1 integration. The integration of the viral DNA into the host genome is a critical step in the HIV life cycle, catalyzed by the viral enzyme integrase (IN). This process occurs in two main steps: 3'-processing, where the 3' ends of the viral DNA are cleaved, followed by strand transfer, where the processed viral DNA is covalently joined to the host cell's DNA.
L-708,906 and other diketoacid inhibitors are highly specific for the strand transfer reaction. They function as interfacial inhibitors, meaning they bind to a transient intermediate complex formed by the integrase enzyme and the viral DNA, known as the pre-integration complex (PIC). By binding to this complex, L-708,906 effectively competes with the target host DNA, preventing its engagement with the active site and thus halting the integration process.
The L-708,906 Binding Site on HIV Integrase
While a co-crystal structure of L-708,906 with HIV-1 integrase is not publicly available, molecular modeling and mutagenesis studies have elucidated its binding mode within the enzyme's catalytic core domain. The binding is centered in the active site, which is characterized by a conserved DDE motif (Asp64, Asp116, and Glu152) responsible for coordinating divalent metal ions, typically Mg2+, essential for catalysis.
L-708,906's binding is critically dependent on the chelation of at least one Mg2+ ion in the active site through its diketoacid moiety. This interaction mimics the binding of the phosphate groups of the target DNA. Key amino acid residues involved in the binding of L-708,906 include:
-
The Catalytic Triad (D64, D116, E152): These residues are essential for positioning the Mg2+ ion that is chelated by L-708,906.
-
Lysine 159 (Lys159): The acidic portion of L-708,906 forms favorable ionic interactions with the positively charged side chain of Lys159.
The binding of L-708,906 within this site physically obstructs the binding of the host target DNA, thereby potently inhibiting the strand transfer reaction.
Quantitative Analysis of L-708,906 Inhibition
The inhibitory activity of L-708,906 has been quantified in various biochemical and cell-based assays. The data highlights its potency and specificity for the strand transfer step.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assays | |||
| Strand Transfer Inhibition | IC50 | 0.150 µM | [1] |
| 3'-Processing Inhibition | IC50 | ~10.5 µM (estimated 70-fold higher than strand transfer IC50 for a similar DKA) | [1] |
| Cell-Based Assays | |||
| Anti-HIV Activity (in cell culture) | IC50 | 1-2 µM | [1] |
Resistance to L-708,906
Resistance to integrase strand transfer inhibitors (INSTIs) typically arises from mutations in the integrase gene, particularly within the catalytic core domain where these inhibitors bind. While specific resistance studies for L-708,906 are limited, cross-resistance with other INSTIs is expected due to the shared binding site.
A study has shown that a triple mutant of HIV-1 integrase (T66I/L74M/S230R ) exhibits a 2- to 3-fold resistance to L-708,906 in vitro.[1] It is highly probable that primary resistance mutations selected by first-generation INSTIs like raltegravir, such as those at positions Q148, N155, and Y143 , would also confer some level of resistance to L-708,906.
Experimental Protocols
The characterization of L-708,906 and other integrase inhibitors relies on robust in vitro biochemical assays. Below are detailed methodologies for the key experiments.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of integrase to join a labeled donor DNA (representing the viral DNA) to a target DNA.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA oligonucleotide duplex
-
Digoxigenin (DIG)-labeled target DNA oligonucleotide duplex
-
Streptavidin-coated 96-well plates
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2 or MgCl2, 1 mM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 2% BSA in PBS)
-
Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
Procedure:
-
Plate Coating: Add 100 µL of diluted biotinylated donor DNA to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C.
-
Washing: Aspirate the DNA solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.
-
Integrase Binding: Wash the wells three times with Assay Buffer. Add 50 µL of diluted HIV-1 integrase to each well. Incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Add 25 µL of L-708,906 at various concentrations (or control) to the wells. Incubate for 15 minutes at room temperature.
-
Strand Transfer Reaction: Initiate the reaction by adding 25 µL of the DIG-labeled target DNA to each well. Incubate for 1-2 hours at 37°C.
-
Detection:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-DIG-HRP antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 10-30 minutes.
-
Add 100 µL of Stop Solution.
-
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each concentration of L-708,906 and determine the IC50 value.
HIV-1 Integrase 3'-Processing Assay
This assay measures the endonucleolytic activity of integrase on a DNA substrate mimicking the viral DNA end.
Materials:
-
Recombinant HIV-1 Integrase
-
5'-radiolabeled (e.g., 32P) or fluorescently labeled oligonucleotide duplex substrate representing a viral DNA LTR end.
-
Assay Buffer (as above)
-
Stop Solution (e.g., formamide loading buffer with EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the labeled DNA substrate, Assay Buffer, and varying concentrations of L-708,906 (or control).
-
Enzyme Addition: Add recombinant HIV-1 integrase to initiate the reaction. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of Stop Solution.
-
Analysis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the unprocessed substrate and the 2-nucleotide shorter processed product are well-separated.
-
-
Data Quantification:
-
Expose the gel to a phosphor screen or scan for fluorescence.
-
Quantify the band intensities for the unprocessed substrate and the processed product.
-
Calculate the percentage of 3'-processing and the percent inhibition at each L-708,906 concentration to determine the IC50 value.
-
Visualizations
HIV Integrase Catalytic Cycle
Caption: Overview of the HIV-1 integration process.
L-708,906 Inhibition Mechanism
References
L-708906 strand transfer inhibition explained
An In-depth Technical Guide on L-708906 Strand Transfer Inhibition
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical viral enzyme essential for the replication of the virus.[1] It is one of three key enzymes encoded by the viral pol gene, alongside reverse transcriptase and protease.[2] The primary function of HIV-1 integrase is to catalyze the insertion of the reverse-transcribed viral DNA into the host cell's genome, a process crucial for establishing a persistent infection.[1][3] This integration occurs in a two-step catalytic process:
-
3'-Processing: Integrase binds to the ends of the linear viral DNA and endonucleolytically removes a dinucleotide from each 3' end.[4][5] This reaction exposes a conserved CA dinucleotide at the 3' termini.[5]
-
Strand Transfer: Following 3'-processing, the viral DNA remains bound to the integrase within a pre-integration complex (PIC). This complex is translocated to the nucleus, where the integrase catalyzes a concerted nucleophilic attack by the newly exposed 3' hydroxyl groups of the viral DNA on the phosphodiester backbone of the host chromosome.[3][6] This transesterification reaction covalently links the viral DNA to the host DNA.[3]
Due to the absence of a cellular counterpart, HIV-1 integrase is a prime target for antiretroviral drug development.[7] L-708,906, a diketo acid (DKA) derivative developed by Merck, was one of the first compounds identified as a potent and selective inhibitor of the strand transfer step of this process.[3][7] This document provides a detailed technical overview of the mechanism of strand transfer inhibition by L-708,906.
Core Mechanism of L-708,906 Action
L-708,906 is classified as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI).[3] Its mechanism is not to prevent the binding of the integrase to the viral DNA, nor to significantly inhibit the initial 3'-processing reaction. Instead, it specifically blocks the second critical step: the strand transfer reaction.[7][8]
The inhibitory action is achieved through the following steps:
-
Targeting the Integrase-DNA Complex: Unlike inhibitors that might compete with viral DNA for binding to the free enzyme, L-708,906 and other INSTIs target the pre-formed complex of integrase and viral DNA (the PIC).[6][9]
-
Metal Chelation: The catalytic core domain of the integrase contains three conserved acidic residues (Asp64, Asp116, and Glu152) that coordinate two divalent metal ions (typically Mg²⁺ or Mn²⁺).[2] These metal ions are essential for the catalytic activity of strand transfer.[2] The characteristic diketo acid moiety of L-708,906 acts as a metal chelator, binding to these ions in the active site.[2][10]
-
Blocking Host DNA Binding: By binding to the metal ions within the active site of the integrase-viral DNA complex, L-708,906 effectively prevents the binding of the target host DNA.[7][9] This physically obstructs the strand transfer reaction from occurring.[6]
-
Accumulation of Processed DNA: As a consequence of selectively inhibiting strand transfer, the 3'-processed viral DNA accumulates, as it can be formed but not integrated into the host genome.[11]
This specific mechanism of action renders the integrase-viral DNA complex catalytically inactive for the strand transfer step, thereby halting the viral replication cycle.[7]
Quantitative Data on Inhibition
L-708,906 demonstrates high specificity for the strand transfer reaction. This is evident from the significant difference in its half-maximal inhibitory concentration (IC₅₀) for strand transfer versus 3'-processing.
| Assay Type | Target | Substrate | IC₅₀ Value | Reference |
| Biochemical Assay | Strand Transfer Inhibition | Recombinant IN, blunt-ended oligonucleotides | 150 nM | [7] |
| Biochemical Assay | 3'-Processing Inhibition | Recombinant IN | Not significantly inhibited; may be enhanced | [7][11] |
| Cell-based Assay | HIV-1 Replication Inhibition | Single-cycle infection | 1 - 2 µM | [7] |
IC₅₀ is a measure of the concentration of a drug that is required for 50% inhibition in vitro.[12] The lower IC₅₀ value for strand transfer compared to HIV-1 replication in cells reflects the potency of the compound against the isolated enzyme, while the higher value in cell-based assays accounts for factors like cell permeability and metabolism. The lack of significant inhibition of 3'-processing underscores the compound's selectivity for the strand transfer step.[7]
Experimental Protocols
The characterization of L-708,906 and other integrase inhibitors relies on robust biochemical assays. Below is a detailed methodology for a typical in vitro HIV-1 integrase strand transfer assay.
Objective:
To measure the ability of a test compound (e.g., L-708,906) to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials and Reagents:
-
Enzyme: Purified, full-length recombinant HIV-1 integrase.
-
Viral DNA Substrate: A pre-processed synthetic oligonucleotide mimicking one end of the HIV-1 LTR, often labeled with biotin at the 5' end.
-
Target DNA Substrate: A synthetic oligonucleotide representing host DNA, often labeled with a molecule like digoxigenin (DIG).
-
Test Compound: L-708,906 dissolved in DMSO, prepared in serial dilutions.
-
Assay Buffer: Typically contains 20 mM HEPES (pH 7.5), 10 mM MnCl₂ or MgCl₂, and 1 mM DTT.[13]
-
Plates: 96-well polypropylene microplates.
-
Detection Reagents: Anti-digoxigenin-HRP conjugate (for DIG-labeled target DNA) and a suitable HRP substrate (e.g., TMB).[1]
-
Wash Buffer & Stop Solution.
Experimental Procedure:
-
Compound Plating: Add 1 µL of the test compound dilutions (or DMSO as a control) to the wells of a 96-well plate.[13]
-
Pre-incubation: Add 15-20 µL of a solution containing the HIV-1 integrase in assay buffer to each well. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1][13]
-
Reaction Initiation: Add 20 µL of a mixture containing the biotin-labeled viral DNA substrate and the DIG-labeled target DNA substrate to each well to initiate the reaction.[13]
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow the strand transfer reaction to proceed.[1]
-
Detection (ELISA-based):
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled viral DNA.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). This will only bind to wells where the DIG-labeled target DNA has been successfully integrated with the biotin-labeled viral DNA.
-
Wash the plate again to remove the unbound antibody-HRP conjugate.
-
Add a colorimetric HRP substrate (e.g., TMB). The development of color is proportional to the amount of strand transfer product.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of L-708,906 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
L-708,906 is a prototypical diketo acid inhibitor that selectively targets the strand transfer step of HIV-1 integration. Its mechanism of action, centered on chelating essential metal ions within the active site of the integrase-viral DNA complex, effectively prevents the integration of the viral genome into host DNA. This specific inhibition, validated through biochemical assays, established the INSTI class as a highly viable target for antiretroviral therapy. The foundational research on L-708,906 and similar compounds paved the way for the development of clinically approved and highly effective INSTIs, such as Raltegravir, which have become cornerstones of modern HIV treatment.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Strand transfer inhibitors of HIV-1 integrase: bringing IN a new era of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
L-708,906: A Technical Guide on a Pioneering HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-708,906, a key compound in the history of antiretroviral research. As a member of the diketo acid (DKA) class of inhibitors, L-708,906 was instrumental in validating HIV-1 integrase as a viable therapeutic target. This document details its mechanism of action, summarizes its inhibitory activity, and outlines the experimental methodologies used to characterize its function.
Core Concepts: Mechanism of Action
L-708,906 is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase (IN) enzyme.[1] This viral enzyme is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a persistent infection.[2][3]
HIV integrase performs two key catalytic reactions:
-
3'-Processing: The enzyme removes a dinucleotide from each 3' end of the viral DNA.[2]
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[2]
L-708,906 and other diketo acid inhibitors are highly specific for the strand transfer step of this process.[2][4][5] They function by chelating the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, which is crucial for its catalytic activity.[6] By binding to the enzyme-viral DNA complex, L-708,906 physically obstructs the binding of the host DNA, thereby preventing the integration of the viral genome.[2][3]
The development of diketo acid inhibitors like L-708,906 was a significant breakthrough, paving the way for the design of later, more potent integrase inhibitors such as Raltegravir and Elvitegravir.[7]
Quantitative Data Presentation
The inhibitory activity of L-708,906 has been quantified in both enzymatic and cell-based assays. The following table summarizes the key data points for this compound, providing a clear comparison of its potency against different stages of the integration process and in a cellular context.
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| L-708,906 | Enzymatic Assay | Strand Transfer (ST) | 0.1 µM (100 nM) | [5] |
| L-708,906 | Enzymatic Assay | Strand Transfer (ST) | 150 nM | [2] |
| L-708,906 | Enzymatic Assay | Strand Transfer (ST) | 0.42 µM (420 nM) | [8] |
| L-708,906 | Enzymatic Assay | 3'-Processing | > 1000 µM | [8] |
| L-708,906 | Cell-Based Assay | HIV-1 Replication (H9 cells) | 2.0 µM | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the process of evaluating compounds like L-708,906, the following diagrams have been generated using the DOT language.
Caption: Mechanism of L-708,906 as an HIV-1 Integrase Strand Transfer Inhibitor.
Caption: General experimental workflow for evaluating HIV-1 integrase inhibitors.
Experimental Protocols
In Vitro Integrase Inhibition Assays
These assays utilize purified, recombinant HIV-1 integrase to directly measure the inhibitory effect of a compound on the enzyme's catalytic activity.
1. Strand Transfer (ST) Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the integration of a "viral" DNA substrate into a "target" DNA substrate.
-
Methodology:
-
Substrate Preparation: A donor DNA substrate, mimicking the processed 3' end of the viral LTR, is typically labeled (e.g., with biotin or a radioactive isotope). A target DNA substrate is also prepared.
-
Reaction Setup: Recombinant HIV-1 integrase is incubated with the donor DNA substrate in a reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2) to allow the formation of the enzyme-substrate complex.
-
Inhibitor Addition: Serial dilutions of L-708,906 are added to the reaction wells and incubated to allow for binding.
-
Initiation of Strand Transfer: The target DNA substrate is added to the wells to initiate the strand transfer reaction.
-
Reaction Quenching and Product Detection: After a defined incubation period, the reaction is stopped. The reaction products (representing the integration of the donor into the target DNA) are separated from the substrates, typically by gel electrophoresis.
-
Quantification: The amount of product is quantified (e.g., by densitometry of the gel bands). The percentage of inhibition at each concentration of L-708,906 is calculated relative to a no-inhibitor control.
-
IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. 3'-Processing Inhibition Assay
-
Principle: This assay is similar to the strand transfer assay but is designed to specifically measure the inhibition of the initial cleavage of the viral DNA ends.
-
Methodology:
-
Substrate Preparation: A DNA oligonucleotide representing the unprocessed end of the HIV-1 LTR is used. This substrate is often labeled on the 3' end.
-
Reaction Setup: Recombinant HIV-1 integrase is incubated with the unprocessed DNA substrate and serial dilutions of L-708,906 in a suitable reaction buffer.
-
Product Analysis: The reaction products (the cleaved dinucleotide and the processed LTR) are separated by denaturing polyacrylamide gel electrophoresis.
-
Quantification and IC50 Determination: The amount of processed product is quantified to determine the percentage of inhibition at each drug concentration, and the IC50 is calculated.
-
Cell-Based HIV-1 Replication Assay
This type of assay assesses the ability of a compound to inhibit viral replication in a more physiologically relevant context, using live, HIV-infectable cells.
-
Principle: To measure the overall antiviral effect of L-708,906 in a cell culture model of HIV-1 infection.
-
Methodology:
-
Cell Culture: A susceptible human T-cell line (e.g., H9, MT-2, or CEM-GFP) is cultured under standard conditions.
-
Compound Treatment: The cells are plated in multi-well plates and treated with various concentrations of L-708,906.
-
Viral Infection: The treated cells are then infected with a known amount of HIV-1.
-
Incubation: The infected cells are incubated for a period of several days to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: At the end of the incubation period, the extent of viral replication is measured. A common method is to quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 Determination: The concentration of L-708,906 that inhibits viral replication by 50% (the EC50) is calculated by analyzing the dose-response curve.
-
Cytotoxicity Assay: Concurrently, a cytotoxicity assay (e.g., MTT or XTT assay) is typically performed to ensure that the observed inhibition of viral replication is not due to general toxicity of the compound to the host cells.
-
Conclusion
L-708,906 holds a significant place in the development of antiretroviral therapies. As a pioneering diketo acid inhibitor, it provided crucial proof-of-concept for targeting HIV-1 integrase. Although not developed into a clinical drug itself, the research surrounding L-708,906 laid the essential groundwork for the creation of a new and powerful class of antiretroviral agents that have become a cornerstone of modern HIV treatment. This guide has provided a technical overview of its mechanism, activity, and the experimental approaches used in its evaluation, serving as a valuable resource for professionals in the field of antiretroviral drug discovery.
References
- 1. Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a New Antiviral Strategy: The Historical Significance of L-708,906 in HIV Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of effective antiretroviral therapies has been marked by pivotal discoveries that have transformed the landscape of HIV treatment. Among these, the emergence of HIV-1 integrase inhibitors represents a significant milestone. This technical guide delves into the historical and scientific importance of L-708,906, a diketo acid derivative that, while not progressing to clinical use, played a crucial role as a prototypical scaffold in the development of the first-in-class approved integrase strand transfer inhibitor, Raltegravir. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the underlying biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery, offering insights into the foundational work that paved the way for a new class of life-saving therapeutics.
Introduction: The Unexploited Target - HIV-1 Integrase
The replication cycle of the human immunodeficiency virus type 1 (HIV-1) is a complex process involving several viral enzymes that are essential for its propagation.[1] While the initial focus of antiretroviral therapy was on reverse transcriptase and protease, HIV-1 integrase remained an attractive, yet unexploited, target.[2][3] This enzyme is responsible for the covalent insertion of the reverse-transcribed viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[1][4] The lack of a cellular counterpart to integrase made it an ideal target for the development of specific inhibitors with the potential for low host toxicity.[5]
The integrase-mediated process consists of two distinct catalytic steps: 3'-processing and strand transfer.[3][6] In the 3'-processing step, the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.[3] Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host chromosome.[1][5] Early efforts in drug discovery aimed to inhibit either of these steps.
The Emergence of Diketo Acids: L-708,906 as a Pioneer
In the late 1990s and early 2000s, a class of compounds known as diketo acids (DKAs) emerged from screening programs as promising inhibitors of HIV-1 integrase.[2] Among these, L-708,906, developed by Merck, was a significant early lead compound.[7] Although another DKA, L-731,988, showed greater potency, the discovery of L-708,906 and its analogs provided a critical chemical scaffold for further optimization.[5][7] These early DKAs were instrumental in validating the therapeutic potential of targeting the strand transfer step of integration.[2]
Mechanism of Action: Selective Inhibition of Strand Transfer
L-708,906 and its related diketo acids exhibit a unique and highly specific mechanism of action: they are potent inhibitors of the strand transfer reaction while having a significantly weaker effect on the 3'-processing step.[5][7] This selectivity was a key breakthrough, as it demonstrated that the two catalytic activities of integrase could be differentially inhibited.
The proposed mechanism involves the chelation of divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the integrase enzyme.[7] These metal ions are essential for the catalytic activity of integrase. By binding to these ions, L-708,906 prevents the binding of the host DNA to the pre-integration complex (PIC), which consists of the integrase enzyme and the processed viral DNA.[1][5] This effectively blocks the final step of integration.
Quantitative Pharmacological Data
The following tables summarize the key in vitro inhibitory activities of L-708,906 and related pioneering integrase inhibitors. These data highlight the potency and selectivity of these compounds.
| Compound | Target | Assay | IC50 | Reference |
| L-708,906 | HIV-1 Integrase | Strand Transfer | 150 nM | [5] |
| L-731,988 | HIV-1 Integrase | Strand Transfer | 80 nM | [5][7] |
| L-731,988 | HIV-1 Integrase | 3'-Processing | ~6000 nM (~6 µM) | [5][7] |
| 5-CITEP | HIV-1 Integrase | Strand Transfer | 0.65 µM | [7] |
| 5-CITEP | HIV-1 Integrase | 3'-Processing | 35 µM | [7] |
| Compound | Virus Strain | Assay | IC50 / EC95 | Reference |
| L-708,906 | HIV-1 | Single-Cycle Replication | 1-2 µM | [5] |
| L-731,988 | HIV-1 | Single-Cycle Replication | 1-2 µM | [5] |
| L-870,810 | HIV-1 | Cell-based Assay | 15 nM (EC95) | [7] |
Experimental Protocols
The characterization of L-708,906 and other integrase inhibitors relies on a series of well-defined in vitro and cell-based assays. Below are detailed protocols for the key experiments cited.
Purification of Recombinant HIV-1 Integrase
Objective: To obtain pure and active recombinant HIV-1 integrase for use in in vitro assays.
Methodology:
-
Expression: HIV-1 integrase is typically expressed in E. coli as a fusion protein (e.g., with a hexa-histidine tag) to facilitate purification.
-
Lysis: Bacterial cells are harvested and lysed using sonication or chemical methods in a buffer containing detergents and protease inhibitors.
-
Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto a nickel-chelating affinity column (for His-tagged protein).
-
Washing: The column is washed extensively with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: The purified integrase is eluted from the column using a high concentration of imidazole.
-
Dialysis and Storage: The eluted protein is dialyzed against a storage buffer containing a reducing agent (e.g., DTT) and a cryoprotectant (e.g., glycerol) and stored at -80°C.
In Vitro 3'-Processing Assay
Objective: To measure the ability of a compound to inhibit the 3'-endonucleolytic cleavage activity of HIV-1 integrase.
Methodology:
-
Substrate Preparation: A short, double-stranded DNA oligonucleotide mimicking the end of the HIV-1 long terminal repeat (LTR) is synthesized. One strand is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag at the 5' end.
-
Reaction Mixture: The reaction is assembled in a buffer containing purified recombinant HIV-1 integrase, the labeled DNA substrate, a divalent cation (e.g., MnCl₂ or MgCl₂), and the test compound (e.g., L-708,906) at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: The reaction is stopped by the addition of a quenching solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen or imaged using a fluorescence scanner.
-
Quantification: The amount of the cleaved product (n-2) and the full-length substrate (n) are quantified, and the percent inhibition is calculated for each compound concentration to determine the IC50 value.
In Vitro Strand Transfer Assay
Objective: To measure the ability of a compound to inhibit the integration of the viral DNA mimic into a target DNA molecule.
Methodology:
-
Substrate Preparation: Two DNA substrates are required: a "donor" DNA, which is a pre-processed LTR oligonucleotide (lacking the terminal dinucleotide), and a "target" DNA, which is a circular or linear plasmid DNA. The donor DNA is often labeled.
-
Reaction Mixture: The reaction is assembled in a buffer containing purified recombinant HIV-1 integrase, the labeled donor DNA, the target DNA, a divalent cation, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60-120 minutes).
-
Deproteinization and Quenching: The reaction is stopped by the addition of a solution containing a protease (e.g., proteinase K) and a detergent (e.g., SDS), followed by heat inactivation.
-
Analysis: The reaction products are resolved by agarose gel electrophoresis. The gel is dried and exposed to a phosphor screen.
-
Quantification: The amount of the strand transfer product (integrated DNA) is quantified, and the percent inhibition is calculated for each compound concentration to determine the IC50 value.
Single-Cycle HIV-1 Replication Assay
Objective: To assess the antiviral activity of a compound in a cell-based assay that is limited to a single round of viral replication.
Methodology:
-
Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting producer cells (e.g., 293T cells) with an HIV-1 proviral plasmid that has a deletion in the env gene and expresses a reporter gene (e.g., luciferase or GFP), and a plasmid expressing a heterologous envelope glycoprotein (e.g., VSV-G).
-
Cell Plating: Target cells (e.g., HeLa-CD4 cells) are seeded in a multi-well plate.
-
Infection and Treatment: The target cells are pre-treated with various concentrations of the test compound for a short period before being infected with the pseudotyped virus.
-
Incubation: The infected cells are incubated for a period that allows for a single round of replication (e.g., 48-72 hours).
-
Reporter Gene Assay: The expression of the reporter gene is quantified. For luciferase, a lysis buffer and substrate are added, and luminescence is measured. For GFP, the percentage of fluorescent cells is determined by flow cytometry.
-
Data Analysis: The reduction in reporter gene expression in the presence of the compound is used to calculate the IC50 value.
Visualizing the Science: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Figure 1: HIV-1 Integration Pathway and the Site of L-708,906 Inhibition.
Figure 2: Experimental Workflow for the In Vitro Strand Transfer Assay.
Historical Significance and Legacy
The discovery and characterization of L-708,906 and its analogs were a turning point in the development of HIV-1 integrase inhibitors. Although these early compounds did not progress to clinical trials due to suboptimal pharmacokinetic properties, they provided invaluable proof-of-concept. The key contributions of this early research include:
-
Validation of Integrase as a Druggable Target: The potent in vitro activity of diketo acids demonstrated that HIV-1 integrase was a viable target for small molecule inhibitors.
-
Establishment of a Key Pharmacophore: The diketo acid motif became the foundational chemical scaffold for a new class of antiretroviral drugs. The structure-activity relationship (SAR) studies on these early compounds guided the rational design of more potent and bioavailable inhibitors.
-
Paving the Way for Raltegravir: The knowledge gained from the study of L-708,906 and L-731,988 directly led to the development of Raltegravir (Isentress®), the first HIV-1 integrase inhibitor to receive FDA approval in 2007.[2] Raltegravir incorporates a modified diketo acid isostere, highlighting the direct lineage from these early discoveries.
-
Stimulation of Further Research: The success of the diketo acid scaffold spurred intense research efforts to discover other classes of integrase inhibitors, leading to the development of second-generation drugs with improved resistance profiles and dosing regimens.
Conclusion
L-708,906 stands as a testament to the iterative nature of drug discovery. While not a therapeutic agent itself, its historical significance is undeniable. It was a critical stepping stone, a chemical probe that illuminated the path toward a new and highly effective class of antiretroviral drugs. The study of L-708,906 and its contemporaries laid the fundamental groundwork for the development of HIV-1 integrase strand transfer inhibitors, which have become a cornerstone of modern combination antiretroviral therapy, offering hope and improved quality of life to millions of people living with HIV. The principles learned from this early research continue to inform the design of novel therapeutics targeting viral replication.
References
- 1. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 2. Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Single Cycle Infection [en.bio-protocol.org]
- 6. HIV-1 Single Cycle Infection [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
L-708906 In Vitro Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays for the characterization of L-708906, a known inhibitor of HIV-1 integrase. The following sections detail the mechanism of action, quantitative data, and detailed experimental protocols for assays relevant to the study of this compound.
Mechanism of Action
This compound is a diketo acid derivative that specifically targets the strand transfer (ST) activity of HIV-1 integrase.[1][2] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The integration process occurs in two key steps: 3'-processing and strand transfer. This compound acts as an integrase strand transfer inhibitor (INSTI), binding to the pre-integration complex (PIC), which consists of the integrase enzyme and the viral DNA. By inhibiting the strand transfer step, this compound effectively blocks the covalent joining of the viral DNA to the host chromosome, thereby halting the viral replication cycle.[1]
Quantitative Data for this compound and Comparators
The inhibitory activity of this compound and other related compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for this compound and other relevant HIV-1 integrase inhibitors.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | HIV-1 Integrase Strand Transfer | Biochemical Assay | 150 nM | [1] |
| L-731,988 | HIV-1 Integrase Strand Transfer | Biochemical Assay | 80 nM | [1] |
| 5CITEP | HIV-1 Integrase 3'-Processing | Biochemical Assay | 35 µM | [2] |
| 5CITEP | HIV-1 Integrase Strand Transfer | Biochemical Assay | 0.65 µM | [2] |
| Raltegravir | HIV-1 Integrase Strand Transfer | Biochemical Assay | 85 nM | [2] |
Experimental Protocols
Two key in vitro assays are crucial for evaluating the activity of this compound: the HIV-1 Integrase Strand Transfer Assay and the 3'-Processing Assay. These assays allow for the specific assessment of the compound's inhibitory effect on each catalytic step of the integration process.
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol is adapted from commercially available HIV-1 integrase assay kits and is designed to measure the inhibition of the strand transfer reaction.
Materials:
-
Recombinant full-length HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotinylated double-stranded HIV-1 LTR U5 oligonucleotide)
-
Target Substrate (TS) DNA (double-stranded oligonucleotide with a 3'-end modification)
-
This compound (or other test compounds)
-
Streptavidin-coated 96-well plates
-
Assay Buffer
-
Wash Buffer
-
HRP-conjugated antibody against the TS 3'-end modification
-
TMB substrate
-
Stop Solution
-
Plate reader
Protocol:
-
Plate Coating:
-
Dilute the DS DNA in assay buffer.
-
Add 100 µL of the diluted DS DNA to each well of a streptavidin-coated 96-well plate.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells three times with 200 µL of reaction buffer.
-
-
Inhibitor and Enzyme Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted this compound or control (buffer with DMSO) to the appropriate wells.
-
Dilute the HIV-1 integrase in assay buffer.
-
Add 50 µL of the diluted integrase to each well (except for the 'no enzyme' control wells).
-
Incubate for 30 minutes at 37°C.
-
-
Strand Transfer Reaction:
-
Dilute the TS DNA in assay buffer.
-
Add 50 µL of the diluted TS DNA to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of HRP-conjugated antibody solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 10 minutes at room temperature.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
HIV-1 Integrase 3'-Processing Assay (Fluorescence-based)
This protocol is based on a time-resolved fluorescence (TRF) assay to measure the 3'-processing activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled oligonucleotide substrate mimicking a single viral LTR DNA end (e.g., labeled with a fluorophore and a quencher)
-
This compound (or other test compounds)
-
Assay Buffer (containing appropriate metal ions, e.g., Mn2+ or Mg2+)
-
96-well or 384-well black plates suitable for fluorescence measurements
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the fluorescently labeled DNA substrate in assay buffer.
-
Dilute the HIV-1 integrase in assay buffer.
-
-
Assay Reaction:
-
To the wells of a black microplate, add the following in order:
-
Assay buffer
-
This compound or control (DMSO)
-
Fluorescently labeled DNA substrate
-
-
Initiate the reaction by adding the diluted HIV-1 integrase.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. The cleavage of the oligonucleotide by the integrase will separate the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition of 3'-processing for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value as described in the strand transfer assay protocol.
-
Visualizations
HIV-1 Integrase Catalytic Cycle and Inhibition by this compound
The following diagram illustrates the key steps in the HIV-1 integration process and the point of inhibition by this compound.
Caption: HIV-1 integration pathway and the inhibitory action of this compound on the strand transfer step.
Experimental Workflow for this compound IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound in an in vitro HIV-1 integrase assay.
Caption: A generalized workflow for determining the IC50 value of this compound.
References
Application Notes and Protocols for Determining the IC50 of L-708906 in HIV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-708,906 is a potent inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1] By targeting the strand transfer step of the integration process, L-708,906 effectively blocks the insertion of the viral DNA into the host cell's genome, thereby halting the viral life cycle.[2][3] The 50% inhibitory concentration (IC50) is a key pharmacological measure of a drug's potency. This document provides detailed application notes and protocols for the determination of the IC50 value of L-708,906 in cell-based HIV replication assays.
Mechanism of Action of L-708,906
HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer.[3][4] During 3'-processing, the integrase removes a dinucleotide from each 3' end of the viral DNA. In the subsequent strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[3][4] L-708,906, a diketo acid inhibitor, specifically inhibits the strand transfer reaction.[2] It is believed to chelate the divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme, thereby preventing the binding of the host DNA and blocking the integration process.[2]
Data Presentation: IC50 Values of L-708,906
The following table summarizes the reported IC50 values for L-708,906 in various assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, HIV-1 strain, and assay format used.
| Assay Type | Target | IC50 Value | Reference |
| Recombinant IN Assay | Strand Transfer | 150 nM | [2] |
| Single-Cycle HIV-1 Replication | HIV-1 Replication | 1 to 2 µM | [2] |
Experimental Protocols
Protocol 1: Determination of L-708,906 IC50 in a Spreading HIV-1 Infection Assay using p24 Antigen ELISA
This protocol describes a cell-based assay to determine the IC50 of L-708,906 by measuring the inhibition of HIV-1 replication in a susceptible T-cell line. The level of viral replication is quantified by measuring the amount of p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell Line: MT-4 cells (or other susceptible T-cell lines like H9 or CEM)
-
HIV-1 Strain: HIV-1 IIIB (or other laboratory-adapted strains)
-
Compound: L-708,906 (dissolved in DMSO)
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA Kit
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells in RPMI 1640 medium.
-
On the day of the assay, ensure the cells are in the logarithmic growth phase.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL in fresh culture medium.
-
-
Compound Dilution:
-
Prepare a stock solution of L-708,906 in DMSO.
-
Perform serial dilutions of the L-708,906 stock solution in culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM, and a no-drug control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid cytotoxicity.
-
-
Infection and Treatment:
-
Seed 100 µL of the MT-4 cell suspension (1 x 10^4 cells) into the wells of a 96-well plate.
-
Add 50 µL of the diluted L-708,906 to the appropriate wells in triplicate.
-
Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).
-
Immediately add 50 µL of a pre-titered HIV-1 IIIB stock (at a multiplicity of infection, MOI, of 0.01-0.05) to all wells except the "cell control" wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
Supernatant Collection and p24 ELISA:
-
After the incubation period, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect 100 µL of the culture supernatant from each well.
-
Perform the HIV-1 p24 antigen ELISA according to the manufacturer's instructions.[5][6] This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (from "cell control" wells).
-
Calculate the percentage of inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (Absorbance of drug-treated well) / (Absorbance of virus control well) ] * 100
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of L-708,906 that inhibits HIV-1 replication by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[7]
-
Protocol 2: Cytotoxicity Assay (Optional but Recommended)
It is crucial to assess the cytotoxicity of L-708,906 to ensure that the observed antiviral effect is not due to cell death. A common method is the MTT assay.
Materials:
-
Cell Line: MT-4 cells
-
Compound: L-708,906 (dissolved in DMSO)
-
Culture Medium: RPMI 1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to prepare cells and compound dilutions.
-
Seed 100 µL of the MT-4 cell suspension (1 x 10^4 cells) into the wells of a 96-well plate.
-
Add 100 µL of the diluted L-708,906 to the appropriate wells in triplicate. Include a "cell control" (cells + medium, no drug).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration.
-
Determine the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.
-
Mandatory Visualizations
Caption: HIV Replication Cycle and the inhibitory action of L-708,906.
Caption: Experimental workflow for IC50 determination of L-708,906.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abcam.com [abcam.com]
- 6. hanc.info [hanc.info]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting L-708906 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-708906 is a potent and selective inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. As a member of the diketo acid class of inhibitors, it specifically targets the strand transfer step of viral DNA integration into the host genome, a critical process for viral replication. Its historical significance lies in being one of the early diketo acid inhibitors that paved the way for the development of clinically approved drugs like Raltegravir. These application notes provide detailed protocols for the reconstitution, storage, and experimental use of this compound in both enzymatic and cell-based assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀O₆ | [1] |
| Molecular Weight | 404.42 g/mol | Calculated |
| CAS Number | 251963-74-3 | [1] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Purity | ≥98% (or as specified by supplier) | Varies by supplier |
Reconstitution and Storage Protocols
Proper reconstitution and storage are critical for maintaining the activity and ensuring the reproducibility of experiments involving this compound.
Reconstitution of this compound Stock Solution
Recommended Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM x 404.42 g/mol x Volume (L)
-
For 1 mL (0.001 L) of 10 mM stock, the required mass is: 10 x 404.42 x 0.001 = 4.04 mg.
-
-
Aseptically weigh the calculated amount of this compound powder.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
To facilitate dissolution, vortex the solution gently and/or sonicate in a water bath at room temperature. Ensure the compound is completely dissolved before use. Visually inspect for any undissolved particulates.
Storage of this compound
| Form | Storage Temperature | Stability Notes |
| Solid Powder | -20°C | [1] |
| DMSO Stock Solution | -20°C (short-term) or -80°C (long-term) | For long-term storage, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
This compound is primarily used in HIV research to study the mechanism of integrase inhibition and for screening antiviral compounds.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of this compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends
-
Target DNA
-
Assay Buffer (e.g., MOPS buffer containing MnCl₂ or MgCl₂, DTT, and NaCl)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
96-well plates
-
Detection system (e.g., fluorescence or radioactivity-based)
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the this compound dilutions and the DMSO control in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted this compound or DMSO control to the wells of a 96-well plate.
-
Add the pre-incubated HIV-1 integrase and viral DNA substrate complex to the wells.
-
Initiate the reaction by adding the target DNA.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of strand transfer product formed.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vitro Activity of this compound:
| Assay | IC₅₀ (µM) |
| HIV-1 Integrase Strand Transfer | ~0.42 |
Cell-Based HIV-1 Infection Assay
This assay evaluates the antiviral activity of this compound in a cellular context.
Materials:
-
Target cells (e.g., TZM-bl cells, CEM-GXR cells)
-
HIV-1 viral stock
-
Cell culture medium (e.g., DMEM or RPMI-1640 supplemented with FBS, penicillin, and streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
96-well cell culture plates
-
Luciferase or GFP detection reagent
Protocol:
-
Seed the target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium from the cells and add the medium containing the this compound dilutions or DMSO control.
-
Add the HIV-1 viral stock to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.
-
Measure the level of viral infection by quantifying the reporter gene expression (e.g., luciferase activity or GFP fluorescence).
-
Calculate the EC₅₀ value by plotting the percentage of inhibition of viral infection against the logarithm of the this compound concentration.
Visualizations
Mechanism of Action: HIV-1 Integrase Inhibition
Caption: this compound inhibits HIV-1 replication by blocking the strand transfer step.
Experimental Workflow: In Vitro Strand Transfer Assay
Caption: Workflow for determining the IC₅₀ of this compound in an in vitro assay.
References
Application Notes and Protocols for Studying HIV Integrase Kinetics with L-708,906
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the HIV integrase inhibitor, L-708,906, as a tool for studying the kinetics of the HIV-1 integrase enzyme. This document includes detailed protocols for both the 3'-processing and strand transfer reactions, quantitative data on the inhibitory effects of L-708,906, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to L-708,906 and HIV Integrase
Human Immunodeficiency Virus-1 (HIV-1) integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1] This process involves two key catalytic steps: 3'-processing, where the integrase removes a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are covalently joined to the host DNA.[1]
L-708,906 is a diketo acid derivative that acts as a potent inhibitor of HIV-1 integrase. It exhibits a strong preference for inhibiting the strand transfer step over the 3'-processing step, making it a valuable tool for dissecting the kinetics and mechanism of each reaction independently. These inhibitors function by chelating the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's active site, which are essential for catalysis.
Quantitative Data: Inhibitory Activity of L-708,906
The inhibitory potency of L-708,906 against the two key functions of HIV integrase is summarized in the table below. This data highlights the compound's selectivity for the strand transfer reaction.
| Parameter | L-708,906 | Reference Compound (5CITEP) |
| Strand Transfer IC₅₀ | 150 nM[2] | 0.65 µM |
| 3'-Processing IC₅₀ | ~10 µM | 35 µM |
| Single-Cycle HIV-1 Replication IC₅₀ | 1 to 2 µM[2] | Not Widely Reported |
Mechanism of Action of L-708,906
The diagram below illustrates the mechanism by which L-708,906 and other diketo acid inhibitors block the strand transfer step of HIV integration.
Caption: L-708,906 inhibits HIV integrase by binding to the active site after 3'-processing, preventing the subsequent strand transfer reaction.
Experimental Protocols
The following protocols are generalized methods for assessing the 3'-processing and strand transfer activities of HIV integrase and the inhibitory effects of L-708,906. These can be adapted for various detection methods, including traditional radioactive assays and modern non-radioactive, high-throughput formats.
Protocol 1: In Vitro HIV Integrase 3'-Processing Assay
This assay measures the ability of HIV integrase to cleave the terminal dinucleotide from a synthetic oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR).
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated double-stranded LTR oligonucleotide substrate (e.g., 100-mer)
-
L-708,906 (or other inhibitors)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 5 mM DTT, 0.05% Brij-35)
-
Avidin-coated plates (for non-radioactive detection)
-
Detection reagents (e.g., specific primers and probe for qPCR, or streptavidin-HRP for ELISA-based methods)
-
Stop Solution (e.g., EDTA)
Procedure:
-
Substrate Immobilization (for plate-based assays):
-
Dilute the biotinylated LTR substrate to the desired concentration in a coating buffer.
-
Add the diluted substrate to the wells of an avidin-coated microplate.
-
Incubate to allow binding, then wash to remove unbound substrate.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of L-708,906 in the reaction buffer. It is recommended to test a range of concentrations (e.g., from 100 µM down to 1 nM) to determine the IC₅₀.
-
-
Enzyme Reaction:
-
In a reaction tube or the coated plate, combine the reaction buffer, the prepared L-708,906 dilution (or vehicle control), and the LTR substrate.
-
Initiate the reaction by adding a pre-determined concentration of HIV-1 integrase (e.g., 4 µM).[3]
-
Incubate the reaction at 37°C for a specified time (e.g., 16 hours, though this may be optimized).[3]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution containing a chelating agent like EDTA.
-
For qPCR-based detection: The unprocessed substrate remaining is amplified and quantified.[3] A higher Ct value indicates greater 3'-processing activity.
-
For ELISA-based detection: The cleaved biotinylated dinucleotide remains bound. After washing, a detection antibody or other reporter system is used to quantify the product.
-
Data Analysis:
Calculate the percentage of inhibition for each concentration of L-708,906 relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro HIV Integrase Strand Transfer Assay
This assay measures the integration of the processed donor DNA (mimicking the viral LTR) into a target DNA substrate.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (e.g., biotinylated HIV-1 LTR U5)
-
Target Substrate (TS) DNA (e.g., a distinct double-stranded DNA with a 3'-end modification for detection)
-
L-708,906 (or other inhibitors)
-
Reaction Buffer (as in Protocol 1)
-
Streptavidin-coated plates
-
Detection Reagents (e.g., HRP-labeled antibody against the TS modification)
-
Wash Buffer
-
Stop Solution (e.g., TMB stop solution for colorimetric assays)
Procedure:
-
DS DNA Coating:
-
Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA and incubate.
-
Wash the plate to remove unbound DS DNA.
-
-
Integrase Loading:
-
Add diluted HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Wash the plate to remove unbound integrase.
-
-
Inhibitor Incubation:
-
Add serial dilutions of L-708,906 to the wells and incubate briefly.
-
-
Strand Transfer Reaction:
-
Add the TS DNA to all wells to initiate the strand transfer reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Wash the plate to remove un-integrated TS DNA.
-
Add the HRP-labeled antibody that recognizes the modification on the TS DNA and incubate.
-
Wash the plate and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis:
Similar to the 3'-processing assay, calculate the percent inhibition at each L-708,906 concentration and determine the IC₅₀ value from the dose-response curve.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro HIV integrase inhibition assay.
Caption: A step-by-step workflow for performing an in vitro HIV integrase strand transfer inhibition assay.
Concluding Remarks
L-708,906 serves as a critical research tool for elucidating the kinetic parameters of HIV-1 integrase. Its selectivity for the strand transfer reaction allows for the specific investigation of this crucial step in the viral life cycle. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to further understand the mechanism of HIV integration and to screen for novel integrase inhibitors. Adherence to detailed and optimized protocols is essential for generating reproducible and reliable data.
References
- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
L-708,906: Application Notes and Protocols for Viral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-708,906 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. As a member of the diketo acid class of inhibitors, L-708,906 serves as a valuable tool compound for investigating the mechanisms of retroviral integration and for the preclinical evaluation of novel antiretroviral agents.[1][2] This document provides detailed application notes and experimental protocols for the utilization of L-708,906 in a research setting.
Mechanism of Action
L-708,906 selectively targets the strand transfer step of HIV-1 integration.[1][3] After the viral RNA is reverse transcribed into double-stranded DNA, the HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. During strand transfer, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA. L-708,906 binds to the integrase-viral DNA complex, also known as the pre-integration complex (PIC), and chelates the essential divalent metal ions (Mg²⁺) in the enzyme's active site.[1][4] This action prevents the nucleophilic attack of the host DNA by the viral DNA, effectively halting the integration process.[4] Notably, L-708,906 is highly selective for the strand transfer reaction, with significantly less activity against the 3'-processing step.[1][5]
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. Detecting HIV-1 integration by repetitive-sampling Alu-gag PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for Cell-Based Assays: A Focus on γ-Secretase Inhibition
To the Esteemed Researcher,
Extensive investigation into the scientific literature for the compound L-708,906 reveals its primary and well-documented role as a potent inhibitor of HIV-1 integrase . Our comprehensive searches did not yield any evidence or established protocols for its use as a γ-secretase inhibitor in cell-based assays. The initial request may be based on a potential misattribution of the compound's primary target.
Therefore, this document provides detailed application notes and protocols for general cell-based assays designed to screen for and characterize γ-secretase inhibitors . While we cannot provide specific data and protocols for L-708,906 in this context due to the lack of available information, the following sections will equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to investigate the activity of any potential γ-secretase inhibitor.
Introduction to γ-Secretase and Its Role in Disease
γ-secretase is a multi-subunit intramembrane protease complex with crucial roles in cellular signaling and disease pathogenesis. It is responsible for the cleavage of several type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch receptor.
-
Alzheimer's Disease: In the amyloidogenic pathway, γ-secretase cleaves the C-terminal fragment of APP (C99), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a central event in the pathology of Alzheimer's disease.[1]
-
Notch Signaling: γ-secretase-mediated cleavage of the Notch receptor releases the Notch Intracellular Domain (NICD), which translocates to the nucleus and regulates the transcription of genes involved in cell fate determination, proliferation, and differentiation.[1][2][3][4]
Due to its involvement in these critical pathways, γ-secretase is a significant therapeutic target. However, the development of inhibitors requires careful consideration to selectively target Aβ production without disrupting essential Notch signaling, which can lead to toxicity.[1][5]
Cell-Based Assays for γ-Secretase Activity
Several cell-based assay formats can be employed to measure γ-secretase activity and the effect of inhibitory compounds. These assays typically involve the use of cell lines that overexpress a γ-secretase substrate, such as APP or a modified Notch receptor.
Key Experimental Methodologies
1. Aβ Production Assay in APP-Overexpressing Cells
This is the most common assay for identifying inhibitors that target the amyloidogenic pathway.
-
Principle: Measure the levels of Aβ peptides secreted into the cell culture medium. A reduction in Aβ levels in the presence of a test compound indicates inhibition of γ-secretase.
-
Cell Lines: Human neuroblastoma (SH-SY5Y), human embryonic kidney (HEK293), or Chinese hamster ovary (CHO) cells stably overexpressing human APP are commonly used.
-
Protocol:
-
Cell Seeding: Plate the APP-overexpressing cells in a multi-well format (e.g., 96-well plate) and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and appropriate vehicle controls).
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for APP processing and Aβ secretion.
-
Sample Collection: Collect the conditioned cell culture medium.
-
Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the medium using a specific enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays like Meso Scale Discovery (MSD).
-
Data Analysis: Plot the Aβ concentration against the compound concentration to determine the IC50 value (the concentration at which 50% of γ-secretase activity is inhibited).
-
2. Notch Signaling Assay
This assay is crucial for assessing the selectivity of a γ-secretase inhibitor and its potential for mechanism-based toxicity.
-
Principle: Measure the activity of a reporter gene under the control of a Notch-responsive promoter. Inhibition of γ-secretase will prevent the release of NICD, leading to a decrease in reporter gene expression.
-
Cell Lines: Cell lines co-transfected with a Notch receptor and a reporter construct (e.g., luciferase driven by a CSL-responsive promoter).
-
Protocol:
-
Cell Seeding and Transfection: Seed cells and transfect them with the Notch receptor and reporter plasmids. Alternatively, use a stable cell line.
-
Compound Treatment: Treat the cells with the test compound.
-
Incubation: Incubate for a period sufficient for Notch activation and reporter gene expression (e.g., 24-48 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Determine the IC50 value for Notch signaling inhibition.
-
Data Presentation
The quantitative data from these assays should be summarized for clear comparison. Below is a template table for presenting the inhibitory potency of a test compound.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| Compound X | Aβ40 Production | ELISA | HEK293-APP | 10 |
| Compound X | Aβ42 Production | ELISA | HEK293-APP | 8 |
| Compound X | Notch Signaling | Luciferase Reporter | U2OS-Notch | 150 |
| Reference Inhibitor | Aβ40 Production | ELISA | HEK293-APP | 5 |
| Reference Inhibitor | Aβ42 Production | ELISA | HEK293-APP | 4 |
| Reference Inhibitor | Notch Signaling | Luciferase Reporter | U2OS-Notch | 10 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is essential for understanding the context of these assays.
Caption: Amyloidogenic processing of APP by β- and γ-secretases.
Caption: Canonical Notch signaling pathway.
References
- 1. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Notch Signaling Pathway: R&D Systems [rndsystems.com]
- 5. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-708906 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of L-708906 solutions, along with methodologies for assessing their stability. This compound is a diketoacid inhibitor of HIV-1 integrase, a critical enzyme in the viral replication cycle. Proper handling and preparation of this compound solutions are essential for accurate and reproducible experimental results.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Soluble (in theory) | Practical solubility may be limited; warming may be required. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Precipitation is likely when diluting DMSO stock solutions into PBS. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[1] | Long-term | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment, accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, the required mass will depend on the molecular weight of the specific lot of this compound.
-
Dissolution: Transfer the weighed powder to a sterile tube. Add the calculated volume of anhydrous, cell culture grade DMSO to achieve a 10 mM concentration.
-
Solubilization: Briefly vortex the solution to facilitate dissolution. For complete solubilization, place the tube in a sonicator water bath until the solution is clear and free of any visible particulates.
-
Sterilization: For applications requiring sterility, such as cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, amber tube.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the sterilized stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the concentrated DMSO stock solution into a cell culture medium to prepare a working solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Dilution: In a sterile environment, perform a serial dilution of the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should consist of cell culture medium with the same final concentration of DMSO as the this compound working solution.
Protocol 3: Assessment of this compound Solution Stability by HPLC
This protocol outlines a general procedure for evaluating the stability of this compound solutions under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase analytical column
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate or acetate buffer)
-
Reference standard of this compound
-
Forced degradation equipment (e.g., oven, UV lamp, acid/base solutions)
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, and column temperature. The detection wavelength should be set at the λmax of this compound.
-
Forced Degradation Studies: To establish the degradation pathways and validate the stability-indicating nature of the HPLC method, subject the this compound solution to forced degradation conditions as recommended by ICH guidelines. These conditions may include:
-
Acidic and Basic Hydrolysis: Incubate the solution with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solution to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Data Analysis: Quantify the amount of this compound remaining in the samples by comparing the peak area to a calibration curve generated from the reference standard. Identify and quantify any degradation products.
-
Stability Determination: Based on the rate of degradation under different conditions, determine the shelf-life and optimal storage conditions for the this compound solution.
Mandatory Visualizations
References
Measuring the Antiviral Activity of L-708906: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-708,906 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. As a member of the diketo acid class of inhibitors, L-708,906 specifically targets the strand transfer step of the viral DNA integration process, a critical stage in the HIV-1 replication cycle. This targeted mechanism of action makes it a valuable tool for research into HIV-1 replication and a lead compound for the development of novel antiretroviral therapies. These application notes provide detailed protocols for measuring the in vitro antiviral activity of L-708,906 using both biochemical and cell-based assays.
Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
HIV-1 integrase is responsible for inserting the reverse-transcribed viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer. L-708,906 exhibits its antiviral effect by specifically inhibiting the strand transfer reaction. It achieves this by chelating the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, which are essential for the catalytic activity of strand transfer. This action prevents the covalent joining of the viral DNA to the host chromosome, effectively halting the viral replication cycle.
Caption: HIV-1 Integration Pathway and L-708,906 Inhibition.
Data Presentation
The antiviral activity of L-708,906 is quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cell-based assays.
| Assay Type | Description | L-708,906 IC50/EC50 | Reference(s) |
| Biochemical Assay | |||
| Strand Transfer | Inhibition of recombinant HIV-1 integrase activity using oligonucleotide substrates. | 150 nM | [1] |
| Cell-Based Assay | |||
| Single-Cycle Infection | Inhibition of HIV-1 replication in a single round of infection in cell culture. | 1 - 2 µM | [1] |
Experimental Protocols
Biochemical Assay: HIV-1 Integrase Strand Transfer Inhibition
This assay measures the ability of L-708,906 to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide donor substrate (e.g., mimicking the U5 LTR end of HIV-1 DNA)
-
Oligonucleotide target substrate
-
L-708,906
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2)
-
Reaction Stop Solution (e.g., EDTA, formamide loading dye)
-
Polyacrylamide gel and electrophoresis apparatus
-
Detection system (e.g., phosphorimager or fluorescence scanner)
Protocol:
-
Prepare Reagents:
-
Dilute recombinant HIV-1 integrase to the desired concentration in assay buffer.
-
Prepare stock solutions of oligonucleotide substrates. The donor substrate is often labeled (e.g., with 32P or a fluorescent tag) for detection.
-
Prepare a serial dilution of L-708,906 in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the recombinant HIV-1 integrase with the labeled donor DNA substrate.
-
Add the various concentrations of L-708,906 to the respective tubes/wells. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme-DNA complex.
-
-
Initiate Strand Transfer:
-
Start the reaction by adding the target DNA substrate to each reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow the strand transfer reaction to proceed.
-
-
Stop Reaction:
-
Terminate the reaction by adding the stop solution.
-
-
Analysis:
-
Separate the reaction products by polyacrylamide gel electrophoresis. The gel will separate the unreacted donor substrate from the larger strand transfer products.
-
Visualize and quantify the bands using a phosphorimager or fluorescence scanner.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-708,906 compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Single-Cycle HIV-1 Replication Assay
This assay measures the ability of L-708,906 to inhibit HIV-1 replication in a cell culture system over a single round of infection.
Caption: Workflow for the Cell-Based HIV-1 Replication Assay.
Materials:
-
Target cell line (e.g., TZM-bl cells, which express luciferase and β-galactosidase upon HIV-1 Tat expression)
-
HIV-1 virus stock (e.g., a laboratory-adapted strain or a pseudotyped virus)
-
L-708,906
-
Cell culture medium and supplements
-
Luciferase assay reagent or p24 ELISA kit
-
Reagents for cytotoxicity assay (e.g., MTT)
-
96-well cell culture plates
-
Luminometer or ELISA plate reader
Protocol:
-
Cell Plating:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of L-708,906 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of L-708,906. Include a no-drug control.
-
-
Infection:
-
Infect the cells by adding the HIV-1 virus stock at a predetermined multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
-
Measurement of Viral Replication:
-
If using TZM-bl cells, measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Alternatively, collect the cell culture supernatant and measure the amount of HIV-1 p24 antigen using a p24 ELISA kit.
-
-
Cytotoxicity Assay:
-
In a parallel plate, treat the cells with the same concentrations of L-708,906 but do not infect them with the virus.
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After the incubation period, assess cell viability using an MTT assay or other suitable method to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
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Calculate the percentage of inhibition of viral replication for each concentration of L-708,906 compared to the no-drug control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
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Calculate the selectivity index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying the antiviral activity of the HIV-1 integrase inhibitor L-708,906. The biochemical strand transfer assay allows for direct measurement of the compound's effect on its enzymatic target, while the cell-based replication assay provides a more physiologically relevant assessment of its antiviral efficacy. Accurate and consistent application of these methods is crucial for the evaluation of L-708,906 and other novel antiretroviral candidates in the drug discovery and development pipeline.
References
Troubleshooting & Optimization
L-708906 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the HIV-1 integrase inhibitor, L-708906.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound, like many diketoacid inhibitors, has low aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Based on common laboratory practices for this class of compounds, the following solvents are recommended:
-
Primary Recommendation: Dimethyl sulfoxide (DMSO)
-
Alternative: Ethanol
It is crucial to use high-purity, anhydrous solvents to prepare your stock solution.
Q2: What is the expected solubility of this compound in these solvents?
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Warming and sonication may be required. |
| Ethanol | Limited solubility | May require warming. Not ideal for high-concentration stock solutions. |
| Water | Insoluble | |
| PBS (pH 7.4) | Insoluble |
Q3: My this compound is not fully dissolving in DMSO, even after vortexing. What should I do?
A3: If you observe particulate matter after initial mixing, follow these steps:
-
Warm the solution: Gently warm the vial containing the this compound and DMSO mixture in a water bath set to 37°C for 5-10 minutes.
-
Sonicate: After warming, place the vial in an ultrasonic bath for 5-10 minutes to break up any remaining solid particles.
-
Repeat if necessary: A combination of gentle warming and sonication is often effective. Avoid excessive heating, which could degrade the compound.
Below is a troubleshooting workflow for dissolving this compound.
Troubleshooting workflow for dissolving this compound.
Q4: I prepared a clear stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. Here are some solutions:
-
Increase the final volume of your assay: By diluting the DMSO stock into a larger volume of aqueous medium, you lower the final concentration of both the compound and the DMSO, which can help maintain solubility.
-
Use a solvent-tolerant assay: If possible, ensure your experimental conditions can tolerate a low percentage of DMSO (typically ≤ 0.5%). Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.
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Stepwise dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, mix well, and then add this to the final volume.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (Molecular Weight: 420.43 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
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Sonicator
Procedure:
-
Weigh the compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.20 mg of this compound.
-
Add solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
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Inspect for clarity: Visually inspect the solution. If any particulate matter is visible, proceed to the next steps.
-
Warming and Sonication: Place the vial in a 37°C water bath for 5-10 minutes. Following this, place the vial in a sonicator bath for another 5-10 minutes.
-
Final Check: After warming and sonication, the solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
The following diagram illustrates the general workflow for preparing this compound for a cell-based assay.
Experimental workflow for cell-based assays.
Mechanism of Action: HIV-1 Integrase Inhibition
This compound is a diketoacid inhibitor that specifically targets the strand transfer step of HIV-1 integration. This process is crucial for the virus to insert its genetic material into the host cell's genome.
Off-target effects of L-708906 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-708,906 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-708,906?
A1: L-708,906 is an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) integrase.[1] Specifically, it is a diketo acid derivative that selectively inhibits the strand transfer step of the viral DNA integration process into the host genome.[2] This action prevents the covalent insertion of the viral DNA, which is a critical step for viral replication. The unique mechanism of targeting the integrase enzyme, which has no human counterpart, is intended to reduce off-target side effects.[2][3]
Q2: What are the reported on-target activities and potencies of L-708,906?
A2: L-708,906 is a selective inhibitor of the HIV-1 integrase strand transfer (ST) reaction. Its potency has been characterized in various assays.
Q3: Are there any known off-target effects of L-708,906?
A3: Direct and comprehensive public data on the specific off-target effects of L-708,906 is limited. However, some general observations and data from related compounds suggest areas for consideration:
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Cytotoxicity: L-708,906 has demonstrated cytotoxicity in some cell lines. For example, in MT-4 cells, cytotoxicity was observed, and due to poor solubility at higher concentrations (≥62 μM), a precise selectivity index was difficult to determine.
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Class-related Toxicities: A structurally related and more potent successor to L-708,906, L-870,810, was halted in preclinical development due to observed liver and kidney toxicity in long-term animal studies.[4] This raises the possibility of a class-specific toxicity profile for diketo acid-based integrase inhibitors that researchers should be mindful of.
Q4: How should I troubleshoot unexpected results in my experiment when using L-708,906?
A4: Unexpected results can arise from various factors, including potential off-target effects or experimental variability. Refer to the Troubleshooting Guide below for a systematic approach to identifying the source of the issue.
Data Presentation
Table 1: On-Target Activity of L-708,906
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Strand Transfer (ST) Inhibition IC50 | 0.1 µM | Enzymatic Assay | [5] |
| 3'-Processing (3'-P) Inhibition | Significantly less potent than ST inhibition | Enzymatic Assay | |
| Antiviral Activity EC50 | 2.0 µM | HIV-1 infected H9 cells | [5] |
Table 2: Reported Cytotoxicity of L-708,906
| Cell Line | CC50 (50% Cytotoxic Concentration) | Observations | Reference |
| MT-4 cells | Not precisely determined due to solubility | Crystal formation observed at ≥62 µM |
Experimental Protocols
Key Experiment: HIV-1 Integrase Strand Transfer Assay (Gel-Based)
This protocol provides a general framework for assessing the strand transfer inhibitory activity of L-708,906.
Materials:
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Recombinant HIV-1 Integrase
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Donor DNA (oligonucleotide mimicking the viral DNA end)
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Target DNA (oligonucleotide mimicking the host DNA)
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L-708,906 (dissolved in an appropriate solvent, e.g., DMSO)
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Reaction Buffer (containing a divalent cation, typically Mg2+ or Mn2+)
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Loading Dye
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Polyacrylamide Gel
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Gel Electrophoresis Apparatus
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Phosphorimager or other suitable detection system
Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, donor DNA, and recombinant HIV-1 integrase.
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Inhibitor Addition: Add varying concentrations of L-708,906 or vehicle control (e.g., DMSO) to the reaction tubes.
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Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the integrase-DNA complex.
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Initiate Strand Transfer: Add the target DNA to the reaction mixture to initiate the strand transfer reaction.
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Reaction Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
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Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA-containing loading dye).
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Gel Electrophoresis: Separate the reaction products on a polyacrylamide gel.
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Detection and Analysis: Visualize the DNA bands using a phosphorimager or other appropriate method. Quantify the intensity of the bands corresponding to the strand transfer products to determine the extent of inhibition by L-708,906.
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IC50 Determination: Plot the percentage of inhibition against the logarithm of the L-708,906 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualization
Caption: On-target mechanism of L-708,906 inhibiting HIV-1 integrase.
References
- 1. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Improving L-708906 potency in vitro
Welcome to the technical support center for L-708906. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this HIV-1 integrase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the potency and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro assays with this compound, helping you to identify and resolve potential problems.
| Question ID | Question | Possible Causes | Suggested Solutions |
| TROUBLE-001 | Why is the observed IC50 value for this compound higher than expected in my strand transfer assay? | 1. Suboptimal Reagent Concentration: Incorrect concentrations of HIV-1 integrase, donor substrate (DS) DNA, or target substrate (TS) DNA. 2. Divalent Cation Concentration: Inappropriate concentration of Mg2+ or Mn2+, which are essential cofactors for integrase activity. 3. Compound Solubility/Stability: this compound may have precipitated out of solution or degraded. 4. Incorrect Buffer Composition: pH or salt concentration of the reaction buffer may not be optimal. | 1. Optimize Concentrations: Titrate the concentrations of integrase and DNA substrates to determine the optimal conditions for your assay. 2. Verify Cation Concentration: Ensure the final concentration of Mg2+ or Mn2+ in the reaction is within the optimal range (typically 5-10 mM). 3. Check Compound Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect for any precipitation. Consider using a solubility-enhancing agent if necessary. 4. Use Recommended Buffer: Refer to established protocols for the appropriate reaction buffer composition. |
| TROUBLE-002 | My cell-based HIV-1 replication assay shows weak or no inhibition with this compound. | 1. High Serum Protein Concentration: this compound can bind to serum proteins (e.g., in Fetal Bovine Serum - FBS), reducing its effective concentration. 2. Cell Line and Viral Strain Variability: The susceptibility to this compound can differ between cell lines and HIV-1 strains. 3. Low Compound Permeability: The compound may not be efficiently entering the cells. 4. Incorrect Multiplicity of Infection (MOI): A high MOI can overwhelm the inhibitory effect of the compound. | 1. Reduce Serum Concentration: If possible, perform the assay in the presence of a lower FBS concentration. Note that this may affect cell health. 2. Select Appropriate Cells/Virus: Use cell lines and viral strains that have been previously shown to be sensitive to diketo acid inhibitors. 3. Permeability Assessment: While not a simple fix, be aware that permeability can be a limiting factor for diketo acids. 4. Optimize MOI: Determine the optimal MOI that results in a robust infection signal without being excessive. |
| TROUBLE-003 | I'm observing high background noise or a low signal-to-noise ratio in my integrase assay. | 1. Insufficient Washing: Inadequate removal of unbound reagents in plate-based assays. 2. Enzyme Instability: The integrase enzyme may have lost activity due to improper storage or handling. 3. Substrate Degradation: The DNA substrates may be degraded. | 1. Thorough Washing: Increase the number and vigor of wash steps. Ensure complete removal of liquid between washes. 2. Proper Enzyme Handling: Store the integrase enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Thaw on ice immediately before use. 3. Check Substrate Quality: Use high-quality, purified DNA oligonucleotides. Store them as recommended. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vitro use of this compound.
| Question ID | Question | Answer |
| FAQ-001 | What is the mechanism of action of this compound? | This compound is a diketo acid inhibitor that specifically targets the strand transfer step of HIV-1 integration. It binds to the pre-integration complex (PIC), which is composed of the HIV-1 integrase enzyme and the viral DNA ends. By chelating the divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase, this compound prevents the covalent joining of the viral DNA to the host cell's chromosomal DNA.[1][2] |
| FAQ-002 | What are typical in vitro IC50 values for this compound? | The IC50 values for this compound can vary depending on the assay conditions. For the inhibition of the strand transfer reaction catalyzed by recombinant integrase, the IC50 is approximately 150 nM.[1] In single-cycle HIV-1 replication assays, the IC50 is typically in the range of 1 to 2 µM.[1] |
| FAQ-003 | How should I prepare and store this compound for in vitro experiments? | This compound should be dissolved in 100% DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions of the stock solution in the appropriate assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability. |
| FAQ-004 | Does this compound inhibit the 3'-processing step of HIV-1 integration? | This compound is highly selective for the strand transfer step. The IC50 for the inhibition of 3'-processing is significantly higher, indicating that at concentrations effective for inhibiting strand transfer, it has minimal impact on 3'-processing.[1] |
| FAQ-005 | Are there any known resistance mutations that affect the potency of this compound? | As an early-generation integrase inhibitor, resistance to this compound can be conferred by mutations in the integrase gene. While specific resistance profiles for this compound are not as extensively documented as for clinically approved integrase inhibitors, mutations that affect the binding of other diketo acid inhibitors to the integrase active site would likely impact the potency of this compound. |
Data Presentation
The following tables summarize the in vitro potency of this compound and other relevant HIV-1 integrase inhibitors.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Reference |
| Strand Transfer Assay | Recombinant HIV-1 Integrase | 150 nM | [1] |
| Single-Cycle HIV-1 Replication Assay | HIV-1 Replication | 1 - 2 µM | [1] |
Table 2: Comparative In Vitro Potency of Diketo Acid HIV-1 Integrase Inhibitors
| Compound | Strand Transfer IC50 (nM) | 3'-Processing IC50 (µM) | Antiviral EC95 (nM) | Reference |
| This compound | 150 | >10 | ~1000-2000 | [1] |
| L-731,988 | 80 | 6 | Not Reported | |
| Raltegravir | 2 - 7 | >10 | 19 - 31 | [2] |
| Elvitegravir | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Plate-Based)
This protocol outlines a non-radioactive method to measure the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
-
Plate Preparation:
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Coat a 96-well streptavidin-coated plate with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
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Add blocking buffer and incubate for 30 minutes at 37°C.
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Wash the plate three times with reaction buffer.
-
-
Enzyme and Inhibitor Addition:
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Add recombinant HIV-1 integrase diluted in reaction buffer to each well.
-
Incubate for 30 minutes at 37°C.
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Wash the plate three times with reaction buffer.
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Add this compound at various concentrations (prepared in reaction buffer) to the wells. Include a no-inhibitor control.
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Incubate for 5 minutes at room temperature.
-
-
Strand Transfer Reaction and Detection:
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Add the double-stranded target substrate (TS) DNA, which contains a 3'-end modification (e.g., digoxigenin), to initiate the reaction.
-
Incubate for 30 minutes at 37°C.
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Wash the plate five times with wash buffer.
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Add an HRP-labeled antibody directed against the TS 3'-end modification.
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Incubate for 30 minutes at 37°C.
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Wash the plate five times with wash buffer.
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Add a TMB substrate and incubate for 10 minutes at room temperature.
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Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based HIV-1 Replication Inhibition Assay (p24 ELISA)
This protocol describes a method to assess the inhibition of HIV-1 replication in a susceptible T-cell line by measuring the production of the viral p24 antigen.
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Cell Preparation:
-
Culture a susceptible T-cell line (e.g., MT-4 cells) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Compound Addition and Infection:
-
Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a pre-determined multiplicity of infection (MOI).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
After the incubation period, collect the cell culture supernatant from each well.
-
-
p24 Antigen Quantification:
-
Quantify the amount of p24 antigen in the collected supernatants using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of p24 production for each concentration of this compound compared to the no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of HIV-1 Integration and Inhibition by this compound.
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Caption: Workflow for the Cell-Based HIV-1 Replication Inhibition Assay.
Caption: Troubleshooting Logic for High IC50 Values.
References
L-708906 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 integrase inhibitor, L-708906.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an early derivative of the diketo acid (DKA) class of antiretroviral drugs that specifically inhibits the strand transfer step of HIV-1 integrase.[1][2][3] Integrase is a crucial viral enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[4][5][6] By chelating essential metal ions in the integrase active site, this compound blocks the covalent joining of viral DNA to the host chromosome.[7]
Q2: What is the difference between IC50 and EC50 values reported for this compound?
IC50 (half maximal inhibitory concentration) refers to the concentration of this compound required to inhibit 50% of the HIV-1 integrase enzyme activity in a biochemical (cell-free) assay.[8][9] EC50 (half maximal effective concentration) is the concentration required to achieve 50% of the maximum antiviral effect in a cell-based assay, such as inhibiting HIV-1 replication in cultured cells.[10] Discrepancies between these values are common and can provide insights into the compound's cell permeability and metabolism.
Q3: Why do I observe significant variability in the IC50 or EC50 values for this compound between my experiments and published data?
Variability in potency measurements for this compound and other diketoacid inhibitors is a known issue and can be attributed to several factors:
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Assay Conditions: IC50 values are highly dependent on the specific conditions of the in vitro assay, including enzyme and substrate concentrations.[8][11]
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Cell Permeability: Diketoacids like this compound can have poor cell permeability, leading to a significant difference between enzymatic activity (IC50) and antiviral activity in cells (EC50).[12]
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HIV-1 Subtype: Natural genetic variability between different HIV-1 subtypes can affect the susceptibility of the integrase enzyme to inhibitors.[1][13]
-
Pre-existing Mutations: The presence of baseline polymorphisms or mutations in the integrase gene of the viral strain used can alter the binding affinity of this compound.[1][14]
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Compound Solubility and Stability: Poor solubility or degradation of this compound in assay buffers or cell culture media can lead to inaccurate concentration determination and variable results.
Troubleshooting Guides
Problem 1: Inconsistent results in HIV-1 Integrase Strand Transfer Assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Ensure all buffers and reagents are fresh and properly stored. The HIV-1 integrase enzyme is particularly sensitive to freeze-thaw cycles. |
| High Background Signal | Run a no-enzyme control to check for background signal. If high, consider replacing the reaction buffer. |
| Low Signal | Verify the activity of the integrase enzyme with a known positive control inhibitor. Optimize enzyme concentration and incubation times. |
| Plate Reader Settings | Ensure the correct wavelength and read time are used for detection as specified in the assay protocol. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all components. |
Problem 2: this compound shows high potency in enzymatic assays but weak activity in cell-based antiviral assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | This is a known issue with diketoacid inhibitors. Consider using a higher concentration in cellular assays or exploring the use of a prodrug form if available.[12] |
| Compound Precipitation in Media | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (generally <0.5%) to avoid both cytotoxicity and compound precipitation.[15][16][17] Prepare serial dilutions in DMSO before adding to the aqueous medium. |
| Efflux by Cellular Transporters | The compound may be actively pumped out of the cells by efflux transporters. This can be investigated using specific transporter inhibitors. |
| Metabolic Instability | This compound may be rapidly metabolized by the cells. This can be assessed through metabolic stability assays. |
| Viral Strain Resistance | The cell line or viral strain used may harbor mutations in the integrase enzyme that confer resistance to this compound. Sequence the integrase gene of your viral stock.[1][14] |
Quantitative Data Summary
The following table summarizes the reported potency of this compound from various sources. Note the variability in the reported values, which underscores the importance of consistent experimental conditions.
| Parameter | Value | Assay Type | Reference |
| IC50 (Strand Transfer) | ~0.1 µM - 0.15 µM | Recombinant HIV-1 Integrase | [1] |
| EC50 (HIV-1 Replication) | ~1 µM - 2 µM | Cell-based assay | [1] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (Generalized Protocol)
This protocol provides a general framework for assessing the strand transfer inhibitory activity of this compound. Specific details may need to be optimized for your laboratory conditions and reagents. A common format is a non-radioactive assay using labeled DNA substrates.[18]
Materials:
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Recombinant HIV-1 Integrase
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Biotinylated donor DNA substrate (mimicking the U5 end of the HIV-1 LTR)
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Digoxigenin (DIG)-labeled target DNA substrate
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Assay Buffer (containing divalent cations like Mg²⁺ or Mn²⁺)
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This compound (dissolved in DMSO)
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Streptavidin-coated microplates
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Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)
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TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
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Stop Solution (e.g., 1M H₂SO₄)
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Plate reader
Procedure:
-
Coat Plate with Donor DNA: Add the biotinylated donor DNA to the streptavidin-coated wells and incubate to allow binding. Wash the wells to remove unbound DNA.
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Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow the formation of the integrase-donor DNA complex.
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Inhibitor Addition: Add serial dilutions of this compound (and controls) to the wells and incubate.
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Strand Transfer Reaction: Initiate the strand transfer reaction by adding the DIG-labeled target DNA and incubate.
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Detection:
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Wash the wells to remove un-integrated target DNA.
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Add anti-DIG-HRP antibody and incubate.
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Wash away unbound antibody.
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Add TMB substrate and incubate for color development.
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Stop the reaction with the stop solution.
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-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
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Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 Integration Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for HIV-1 Integrase Strand Transfer Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biochemical Basis for Development of Diketo Acid Inhibitors Targeting the Cap-Snatching Endonuclease of the Ebinur Lake Virus (Order: Bunyavirales) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Integrase Inhibitors: 20-Year Landmark and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
- 17. researchgate.net [researchgate.net]
- 18. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-708906 Integrase Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for L-708906 integrase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diketoacid (DKA) inhibitor of HIV-1 integrase.[1] It is one of the prototypical compounds that led to the development of clinically approved integrase inhibitors like Raltegravir.[1] Its primary mechanism involves specifically inhibiting the strand transfer (ST) step of the viral DNA integration process.[2][3] It achieves this by binding to the pre-integration complex (PIC), which consists of the integrase enzyme and the viral DNA, thereby competing with the host target DNA.[4] This binding is thought to involve chelation of the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's catalytic core, which are essential for the strand transfer reaction.[4][5]
Q2: What are the key catalytic steps of HIV-1 integrase that are measured in these assays?
The HIV-1 integrase enzyme catalyzes two main reactions to integrate the viral DNA into the host genome:[5]
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3'-Processing (3'-P): This occurs in the cytoplasm. The integrase enzyme recognizes and cleaves two nucleotides from each 3' end of the reverse-transcribed viral DNA.[3][5] This exposes a reactive hydroxyl group (-OH) on a conserved CA dinucleotide sequence.[3]
-
Strand Transfer (ST): After the pre-integration complex translocates into the nucleus, the integrase enzyme uses the exposed 3'-OH groups to attack the phosphodiester backbone of the host cell's DNA.[3][4] This reaction covalently links the viral DNA to the host chromosome, completing the integration process.[2]
Q3: What is the difference between a 3'-processing inhibition assay and a strand transfer inhibition assay?
These two assays are designed to measure the inhibition of the two distinct catalytic activities of the integrase enzyme.
-
A 3'-processing assay measures the ability of a compound to prevent the initial cleavage of the viral DNA ends.[6][7]
-
A strand transfer assay measures the ability of a compound to prevent the joining of the processed viral DNA ends into a target DNA substrate.[6][8]
This compound is a potent inhibitor of strand transfer but a very weak inhibitor of 3'-processing.[2][3]
Q4: Why does this compound appear to enhance 3'-processing in some assays?
This compound does not inhibit, and may even appear to enhance, the 3'-processing reaction.[9] This is not a true enzymatic enhancement. Instead, it is a consequence of the potent and selective inhibition of the subsequent strand transfer step. By blocking strand transfer, the product of the 3'-processing reaction accumulates, which can be misinterpreted as an enhancement of the initial step in certain assay formats.[9]
Quantitative Data Summary
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific reaction being assayed.
| Inhibitor | Assay Type | Substrate | IC50 Value | Reference |
| L-708,906 | Strand Transfer | Blunt-ended oligonucleotides | 150 nM | [2] |
| L-731,988 | Strand Transfer | Blunt-ended oligonucleotides | 80 nM | [2] |
| L-731,988 | 3'-OH Processing | Recombinant IN | ~6000 nM (~6 µM) | [2][3] |
| L-708,906 | HIV-1 Replication | Single-cycle assay | 1 - 2 µM | [2] |
Visualizing the Mechanism and Workflow
Caption: Mechanism of HIV integrase inhibition by this compound.Caption: General experimental workflow for an ELISA-based integrase assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound integrase inhibition assays.
Problem: Low or No Signal in Positive Control (No Inhibitor)
| Potential Cause | Recommended Solution | Reference |
|---|---|---|
| Inactive Enzyme | Aliquot enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. | [10][11] |
| Incorrect Assay Buffer | Ensure the assay buffer is at room temperature before use, as ice-cold buffers can inhibit enzyme activity. Verify the pH is correct. | [11][12] |
| Degraded DNA Substrates | Prepare fresh dilutions of donor and target DNA substrates for each experiment. Store stock solutions appropriately as per the manufacturer's guidelines. | [10] |
| Omitted a Step | Carefully review the experimental protocol to ensure no steps, such as the addition of a critical reagent, were missed. | [12] |
| Incorrect Plate Reading | Verify that the plate reader is set to the correct wavelength as specified in the assay protocol (e.g., 450 nm for TMB). |[12] |
Problem: High Background Signal in Negative Control (No Enzyme)
| Potential Cause | Recommended Solution | Reference |
|---|---|---|
| Inadequate Washing | Ensure washing steps are performed thoroughly to completely remove unbound reagents from the wells. Pat the plate on paper towels to remove residual liquid. | |
| Contaminated Reagents | Use fresh, high-quality reagents. If contamination is suspected in a buffer, prepare a fresh batch. | [12] |
| Substrate Degradation | The TMB substrate is light-sensitive. Ensure it is stored properly and protected from light during incubation. | |
Problem: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution | Reference |
|---|---|---|
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. Avoid pipetting very small volumes, which can have high variability. | [12] |
| Inhibitor Precipitation | This compound or other test compounds may have poor solubility in aqueous assay buffers. Visually inspect for precipitate. Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells. | [10][13] |
| Inconsistent Incubation | Ensure incubation times and temperatures are consistent for all plates and all experiments. Use a properly calibrated incubator. | [12][13] |
| Plate Edge Effects | Evaporation can occur in the outer wells of a microplate, concentrating reagents and affecting results. Avoid using the outermost wells or fill them with buffer/media to create a humidity barrier. | [11] |
| Improperly Thawed Reagents | Thaw all components completely and mix gently before use to ensure they are in a homogenous solution. |[12] |
Caption: A decision tree for troubleshooting common assay problems.
Detailed Experimental Protocols
1. HIV-1 Integrase Strand Transfer (ST) Inhibition Assay Protocol
This protocol is based on a common ELISA-based format, such as the one provided by XpressBio.[6]
-
Plate Preparation:
-
Dilute the 100X donor substrate (DS) DNA solution 1:100 in reaction buffer.
-
Add 100 µL of the 1X DS DNA solution to each well of a streptavidin-coated 96-well plate.
-
Incubate for 30 minutes at 37°C.
-
Aspirate the liquid and wash the wells 5 times with 300 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Aspirate the liquid and wash the wells 3 times with 200 µL of reaction buffer.
-
-
Enzyme & Inhibitor Addition:
-
Thaw the HIV-1 integrase enzyme on ice. Dilute it in reaction buffer as recommended by the manufacturer (e.g., 1:300).
-
Add 100 µL of the diluted integrase solution to each well (except for 'no enzyme' negative controls).
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash 3 times with 200 µL of reaction buffer.
-
Prepare serial dilutions of this compound (or other inhibitors) at 2X the final desired concentration in reaction buffer.
-
Add 50 µL of the 2X inhibitor dilutions to the appropriate wells. Add 50 µL of reaction buffer (with corresponding solvent concentration) to control wells.
-
Incubate for 5-10 minutes at room temperature.
-
-
Strand Transfer Reaction & Detection:
-
Dilute the 100X target substrate (TS) DNA solution 1:100 in reaction buffer.
-
Add 50 µL of the 1X TS DNA solution to all wells to start the reaction.
-
Tap the plate gently to mix and incubate for 30 minutes at 37°C.
-
Aspirate the liquid and wash the wells 5 times with 300 µL of wash buffer.
-
Add 100 µL of HRP-conjugated antibody solution to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash 5 times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
2. HIV-1 Integrase 3'-Processing (3'-P) Inhibition Assay Protocol
This assay requires a modification of the strand transfer protocol to allow the inhibitor to interact with the enzyme before the enzyme binds to the DNA substrate.[6]
-
Protocol Modification:
-
Prepare serial dilutions of this compound (or other inhibitors).
-
In separate tubes, pre-incubate the diluted integrase enzyme with the inhibitor dilutions for 30 minutes at 37°C. This allows the inhibitor to bind to the enzyme directly.
-
While the pre-incubation occurs, prepare the plate by coating with DS DNA and blocking as described in steps 1-6 of the strand transfer protocol.
-
After the plate is prepared, add 100 µL of the integrase-inhibitor mixtures to the appropriate wells.
-
Proceed with the rest of the strand transfer protocol (incubation, washing, addition of target DNA, and detection steps).
-
By pre-incubating the enzyme and inhibitor, this modified assay specifically measures the compound's effect on the enzyme's ability to perform its initial 3'-processing function on the DNA-coated plate.
References
- 1. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Overcoming L-708906 Resistance In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the HIV-1 integrase inhibitor, L-708906, in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diketoacid (DKA) inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1][2] It specifically inhibits the strand transfer (ST) step of integration, where the viral DNA is inserted into the host genome.[2][3] this compound achieves this by binding to the pre-integration complex (PIC), which consists of the viral DNA and the integrase enzyme.[4] This binding is thought to chelate the divalent metal ions (Mg2+) in the active site of the integrase, preventing the binding of the host DNA and thus blocking the strand transfer reaction.[4]
Q2: I am observing a decrease in the efficacy of this compound in my cell culture experiments. What could be the cause?
A decrease in the efficacy of this compound, often indicated by an increase in the half-maximal inhibitory concentration (IC50), is likely due to the development of resistance mutations in the HIV-1 integrase gene. Continuous culture of HIV-1 in the presence of the inhibitor can select for viral strains with mutations that reduce the binding affinity of this compound to its target.
Q3: What are the known resistance mutations for integrase inhibitors like this compound?
While specific resistance mutations for the early compound this compound are not as extensively documented as for its successors, resistance to the class of integrase strand transfer inhibitors (INSTIs) is well-characterized. The primary resistance pathways often involve mutations at key residues in the catalytic core domain of the integrase enzyme.[5][6] Major mutations that confer resistance to first-generation INSTIs include those at positions Y143, Q148, and N155.[5][6][7] These primary mutations can be accompanied by secondary mutations that may further increase resistance or compensate for a loss of viral fitness.[6][7]
Q4: How can I confirm if my HIV-1 strain has developed resistance to this compound?
To confirm resistance, you should perform the following:
-
Phenotypic Assay: Determine the IC50 of this compound against your potentially resistant viral strain and compare it to the IC50 against a wild-type, sensitive strain. A significant increase in the IC50 value indicates phenotypic resistance.
-
Genotypic Assay: Sequence the integrase gene of the resistant viral strain to identify mutations associated with INSTI resistance.
A detailed protocol for a phenotypic assay is provided in the Troubleshooting Guide below.
Troubleshooting Guide
Issue: Loss of this compound Potency in Antiviral Assays
If you observe a reduced effect of this compound on HIV-1 replication in your in vitro experiments, follow these steps to diagnose and address the issue.
Step 1: Confirming Resistance with a Phenotypic Assay
This protocol outlines a cell-based assay to determine the IC50 of this compound against your viral strain.
Experimental Protocol: HIV-1 Replication Assay (p24 ELISA-based)
-
Objective: To measure the inhibitory activity of this compound on HIV-1 replication in cell culture.
-
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-2 cells, TZM-bl cells).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin).
-
Wild-type and potentially resistant HIV-1 viral stocks.
-
This compound compound.
-
96-well cell culture plates.
-
HIV-1 p24 antigen ELISA kit.
-
CO2 incubator (37°C, 5% CO2).
-
-
Procedure:
-
Seed target cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the this compound dilutions. Include wells with no drug as a positive control for viral replication and uninfected cells as a negative control.
-
Infect the cells with a standardized amount of the wild-type or potentially resistant HIV-1 stock.
-
Incubate the plates for 3-5 days.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Step 2: Exploring Strategies to Overcome Resistance
If resistance is confirmed, the following approaches can be investigated in vitro.
Strategy 1: Combination Therapy
Combining this compound with antiretroviral agents that have different mechanisms of action can be an effective strategy.
Experimental Protocol: Combination Antiviral Assay
-
Objective: To assess the synergistic, additive, or antagonistic effect of this compound in combination with another antiretroviral drug.
-
Procedure:
-
Follow the HIV-1 Replication Assay protocol described above.
-
Instead of a single drug's serial dilution, create a checkerboard matrix of dilutions for this compound and the second compound (e.g., a reverse transcriptase inhibitor or a protease inhibitor).
-
Analyze the data using a synergy quantification model (e.g., MacSynergy II) to determine the nature of the drug interaction.
-
Strategy 2: Evaluation of Next-Generation Inhibitors
Later-generation INSTIs were designed to have improved activity against resistant strains.
Experimental Protocol: Comparative Potency Assay
-
Objective: To compare the potency of this compound with that of newer INSTIs (e.g., Raltegravir, Elvitegravir, Dolutegravir) against the resistant viral strain.
-
Procedure:
-
Perform the HIV-1 Replication Assay as described above.
-
Test serial dilutions of this compound and the next-generation INSTIs in parallel against both the wild-type and the resistant viral strains.
-
Compare the IC50 values to determine the fold-change in resistance for each compound.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Related Integrase Inhibitors
| Compound | Target | IC50 (nM) - Wild-Type HIV-1 | Reference |
| L-708,906 | Strand Transfer | 150 | [3] |
| L-731,988 | Strand Transfer | 80 | [3] |
| 5CITEP | 3'-Processing & Strand Transfer | 35,000 (3'-P), 650 (ST) | [2] |
| Raltegravir | Strand Transfer | 2 - 7 | [4] |
| Elvitegravir | Strand Transfer | ~7 | [8] |
| Dolutegravir | Strand Transfer | ~2.5 | [8] |
Table 2: Fold-Change in IC50 for Raltegravir Against Resistant HIV-1 Mutants
| Integrase Mutation | Fold-Change in Raltegravir IC50 | Reference |
| N155H | 19 | [6] |
| Q148H | 7-22 | [6] |
| L74M + N155H | 28 | [6] |
| E92Q + N155H | 55 | [6] |
| E138K + Q148H | 36 | [6] |
| G140S + Q148H | 245 | [6] |
Visualizations
Caption: HIV-1 integration pathway and the inhibitory action of this compound.
References
- 1. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of raltegravir resistance mutations in HIV-1 integrase on viral fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV integrase inhibitors: a new era in the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with L-708906
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-708906, a diketo acid inhibitor of HIV-1 integrase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of HIV-1 integrase, one of the three essential enzymes for HIV replication.[1] It specifically targets the strand transfer (ST) step of viral DNA integration into the host genome.[2][3] this compound is part of the diketo acid (DKA) class of inhibitors and served as a prototype for the development of later integrase inhibitors like Raltegravir.[1] Its mechanism involves binding to the pre-integration complex (PIC), which is formed by the integrase enzyme and the viral DNA ends. By binding to this complex, this compound competes with the host target DNA, thus preventing the covalent insertion of the viral genome into the host chromosome.[2]
Q2: I'm observing an increase in the 3'-processing product in my assay when using this compound. Is this an off-target effect?
A2: This is a known and expected phenomenon when using potent strand transfer inhibitors like this compound and is not considered an off-target effect. The apparent enhancement of the 3'-processing (3'-P) reaction is a consequence of the potent and selective inhibition of the subsequent strand transfer step. With the strand transfer reaction blocked, the product of the 3'-processing reaction accumulates, leading to a higher measured signal for this product. This compound is significantly more selective for strand transfer over 3'-processing.[4]
Q3: What are the known off-target effects and cytotoxicity of this compound?
A3: HIV-1 integrase is an attractive drug target because it does not have a human homolog, which generally leads to a lower likelihood of off-target effects.[5] While extensive public screening data for off-target effects of this compound against a wide range of human enzymes is limited, diketo acid inhibitors are generally noted for their selectivity for the viral enzyme. For some related diketo acids, cytotoxicity has been observed not to be a significant issue at effective concentrations.[6] However, as with any experimental compound, it is recommended to perform cytotoxicity assays in your specific cell system to determine the therapeutic window.
Q4: My IC50 value for this compound in the strand transfer assay is different from published values. What could be the cause?
A4: Discrepancies in IC50 values can arise from several factors in the experimental setup. These include variations in the concentrations of the integrase enzyme, the donor and target DNA substrates, and the divalent cation (Mg²⁺ or Mn²⁺) used in the reaction buffer. The purity and activity of the recombinant integrase can also significantly impact the results. Finally, the specific assay format and detection method (e.g., gel-based vs. ELISA-based) can influence the measured IC50. It is crucial to keep these parameters consistent between experiments for reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in no-inhibitor control | 1. Contamination of reagents.2. Non-specific binding of detection antibody (in ELISA-based assays).3. Impure recombinant integrase with nuclease activity. | 1. Use fresh, filtered buffers and sterile techniques.2. Increase the number of wash steps and optimize blocking buffer concentration and incubation time.3. Use a highly purified integrase preparation. |
| No inhibition observed at expected concentrations | 1. Inactive this compound.2. Incorrect concentration of this compound.3. Suboptimal assay conditions. | 1. Verify the integrity and purity of the this compound stock. Prepare fresh dilutions.2. Confirm the concentration of your stock solution.3. Optimize enzyme and substrate concentrations as per the detailed protocols below. |
| High variability between replicate wells | 1. Pipetting errors.2. Inconsistent coating of DNA substrates on plates (in ELISA-based assays).3. Edge effects in microplates. | 1. Use calibrated pipettes and ensure proper mixing.2. Ensure uniform coating and adequate washing of plates.3. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| Apparent enhancement of 3'-processing | Potent inhibition of the subsequent strand transfer step leads to the accumulation of the 3'-processed product. | This is an expected result for a potent strand transfer inhibitor and validates its mechanism of action. |
Quantitative Data Summary
| Parameter | This compound | Reference Compound (5CITEP) | Reference |
| Strand Transfer IC50 | ~0.42 µM | ~0.65 µM | [4] |
| 3'-Processing IC50 | >1000 µM | ~35 µM | [4] |
| Antiviral EC50 (in cell culture) | ~12 µM | Not Reported | [3] |
Experimental Protocols
HIV-1 Integrase Strand Transfer (ST) Assay (ELISA-based)
This protocol is adapted from commercially available kits and common literature methods.
-
Plate Preparation: Coat a 96-well streptavidin plate with a biotinylated donor substrate DNA (mimicking the viral LTR end) for 1 hour at 37°C. Wash the plate to remove unbound DNA.
-
Blocking: Add a blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding. Wash the plate.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate for 30-60 minutes at 37°C to allow binding to the donor DNA. Wash to remove unbound integrase.
-
Inhibitor Addition: Add serial dilutions of this compound (or control compounds) to the wells and incubate for 10-15 minutes at room temperature.
-
Strand Transfer Reaction: Initiate the reaction by adding a target substrate DNA (labeled with a hapten like DIG or FITC) and incubate for 60 minutes at 37°C.
-
Detection: Wash the plate to remove unintegrated target DNA. Add an anti-hapten antibody conjugated to horseradish peroxidase (HRP) and incubate for 30-60 minutes at 37°C.
-
Signal Generation: Wash the plate and add a TMB substrate. Stop the reaction with an acid solution and read the absorbance at 450 nm. The signal is proportional to the amount of strand transfer.
HIV-1 Integrase 3'-Processing (3'-P) Assay (Gel-based)
-
Substrate Preparation: Synthesize and label a single-stranded oligonucleotide representing the terminal sequence of the HIV-1 LTR with a radioactive label (e.g., ³²P) at the 5' end. Anneal a complementary strand to create a double-stranded substrate.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (with Mg²⁺ or Mn²⁺), the labeled DNA substrate, and recombinant HIV-1 integrase.
-
Inhibitor Addition: Add serial dilutions of this compound or control compounds to the reaction tubes.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and a loading dye.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the results by autoradiography. The 3'-processing activity is determined by the appearance of a shorter DNA fragment (cleaved product) compared to the full-length substrate.
Visualizations
Caption: HIV-1 Integrase Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Testing this compound Activity.
Caption: Troubleshooting Decision Tree for Unexpected Results with this compound.
References
- 1. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
L-708,906 in the Landscape of Diketoacid HIV-1 Integrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pioneering diketoacid HIV-1 integrase inhibitor, L-708,906, with other significant compounds in its class, including the clinically approved drugs Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir. The following sections present quantitative data on their inhibitory potency, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Performance Comparison
The efficacy of diketoacid integrase inhibitors is primarily assessed by their ability to block the two key catalytic reactions of HIV-1 integrase: 3'-processing (3'-P) and strand transfer (ST). Additionally, their antiviral activity in cell culture is a critical measure of their therapeutic potential. The data presented below summarizes the 50% inhibitory concentrations (IC50) for the enzymatic assays and the 50% effective concentrations (EC50) from cell-based assays.
| Inhibitor | Strand Transfer (ST) IC50 (nM) | 3'-Processing (3'-P) IC50 (µM) | Antiviral Activity (EC50) (µM) | Cell Line |
| L-708,906 | 100 - 3,500[1][2] | > 1000[1][2] | 2.0 - 5.5[1] | H9 / MT-4 |
| L-731,988 | 100 | 5 | 2 | N/A |
| Raltegravir | 2 - 7 | > 100 | 0.019 - 0.031 | N/A |
| Elvitegravir | ~7 | > 100 | < 0.001 | MT-4 |
| Dolutegravir | ~1.07 | N/A | ~0.00021 | PBMC |
| Bictegravir | N/A | N/A | ~0.0002 | N/A |
| Cabotegravir | N/A | N/A | ~0.0001 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize diketoacid integrase inhibitors.
HIV-1 Integrase Strand Transfer (ST) and 3'-Processing (3'-P) Gel-Based Assay
This assay directly measures the enzymatic activity of purified HIV-1 integrase and its inhibition.
Materials:
-
Purified recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the HIV-1 LTR (Long Terminal Repeat) end, with one strand typically radiolabeled (e.g., with ³²P).
-
Reaction Buffer: Typically contains a buffering agent (e.g., HEPES), a reducing agent (e.g., DTT), a divalent cation (Mg²⁺ or Mn²⁺), and salt (e.g., NaCl).
-
Target DNA (for ST assay): A plasmid or oligonucleotide representing the host DNA.
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: Contains a chelating agent (e.g., EDTA) and a loading dye.
-
Denaturing polyacrylamide gel.
-
Phosphorimager for visualization and quantification.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified HIV-1 integrase, and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction:
-
For 3'-P Assay: Add the radiolabeled LTR oligonucleotide substrate to initiate the reaction.
-
For ST Assay: Add the radiolabeled LTR oligonucleotide substrate and the target DNA simultaneously.
-
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the DNA products based on size.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize the bands corresponding to the unprocessed substrate, the 3'-processed product, and the strand transfer products. Quantify the band intensities to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Scintillation Proximity Assay (SPA) for Strand Transfer Inhibition
This high-throughput assay measures the incorporation of a radiolabeled target DNA into a donor DNA substrate immobilized on a scintillant-containing bead.
Materials:
-
Streptavidin-coated SPA beads.
-
Biotinylated oligonucleotide donor substrate (mimicking HIV-1 LTR).
-
Purified recombinant HIV-1 integrase.
-
Radiolabeled (e.g., with ³H) target DNA.
-
Assay Buffer.
-
Inhibitor compounds.
-
Microplate scintillation counter.
Protocol:
-
Immobilization of Donor DNA: Incubate the streptavidin-coated SPA beads with the biotinylated donor substrate to immobilize the donor DNA.
-
Assembly of the Integrase-DNA Complex: Add purified HIV-1 integrase to the beads and incubate to allow the formation of the integrase-donor DNA complex.
-
Inhibitor Addition: Add the inhibitor compounds at various concentrations to the wells of a microplate containing the integrase-DNA-bead complex.
-
Strand Transfer Reaction: Add the radiolabeled target DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the plate to allow the strand transfer reaction to proceed.
-
Signal Detection: When the radiolabeled target DNA is incorporated into the immobilized donor DNA, it comes into close proximity with the scintillant in the beads, generating a light signal. Measure the signal using a microplate scintillation counter.
-
Data Analysis: The signal intensity is proportional to the extent of the strand transfer reaction. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
A susceptible cell line (e.g., MT-4, PM1, TZM-bl).
-
HIV-1 virus stock.
-
Cell culture medium and supplements.
-
Inhibitor compounds.
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay).
-
A method to assess cell viability (e.g., MTT or XTT assay).
Protocol:
-
Cell Seeding: Seed the susceptible cells in a multi-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the inhibitor compounds to the wells.
-
Virus Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication in the culture supernatant or cell lysate using a chosen method (e.g., p24 ELISA).
-
Cell Viability Assay: In a parallel plate with uninfected cells, perform a cell viability assay to determine the cytotoxicity of the compounds.
-
Data Analysis: Plot the percentage of inhibition of viral replication against the compound concentration to determine the EC50 value. The cell viability data is used to calculate the cytotoxic concentration 50 (CC50) and the selectivity index (SI = CC50/EC50).
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes involved in the study of diketoacid integrase inhibitors.
Caption: The HIV-1 integration pathway and the point of inhibition by diketoacid inhibitors.
Caption: Mechanism of action of diketoacid inhibitors via chelation of Mg²⁺ ions in the integrase active site.
Caption: A typical experimental workflow for the screening and characterization of HIV-1 integrase inhibitors.
References
L-708,906: A Comparative Analysis of Selectivity for HIV-1 Integrase Strand Transfer over 3'-Processing
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the HIV-1 integrase inhibitor L-708,906's selectivity for the strand transfer step versus the 3'-processing step of viral DNA integration. The performance of L-708,906 is compared with other key integrase strand transfer inhibitors (INSTIs), supported by experimental data and detailed methodologies.
Introduction to HIV-1 Integrase and its Inhibition
Human Immunodeficiency Virus-1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a two-step process essential for viral replication.[1][2][3] The first step is 3'-processing , where the integrase endonucleolytically cleaves a dinucleotide from each 3' end of the viral DNA.[2] The second step, strand transfer , involves the covalent insertion of these processed viral DNA ends into the host chromosome.[1][2]
Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step.[4][5][6][7] L-708,906, a diketo acid derivative, was one of the early and potent inhibitors that demonstrated selectivity for the strand transfer reaction over 3'-processing.[5][8] This selective inhibition is a hallmark of this class of drugs.[5]
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of L-708,906 and other notable INSTIs against the strand transfer and 3'-processing activities of HIV-1 integrase.
| Inhibitor | Strand Transfer IC50 (nM) | 3'-Processing IC50 (nM) | Selectivity (3'-P IC50 / ST IC50) |
| L-708,906 | 150[8] | ~6000 (estimated for similar compound L-731,988)[8] | ~40 |
| Raltegravir (RAL) | Data not available in search results | Data not available in search results | Data not available in search results |
| Elvitegravir (EVG) | Data not available in search results | Data not available in search results | Data not available in search results |
| Dolutegravir (DTG) | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific IC50 values for Raltegravir, Elvitegravir, and Dolutegravir for both strand transfer and 3'-processing were not explicitly found in the provided search results. The value for L-708,906's 3'-processing IC50 is an estimation based on a closely related compound, L-731,988, which had an IC50 for 3'-OH processing approximately 70 times higher than its strand transfer IC50.[8]
Experimental Protocols
Detailed methodologies for assessing the inhibition of HIV-1 integrase 3'-processing and strand transfer activities are crucial for reproducible research. The following are generalized protocols based on commercially available kits and published literature.[9][10][11][12]
HIV-1 Integrase 3'-Processing Assay
This assay measures the ability of an inhibitor to block the initial cleavage of the viral DNA ends by integrase.
Principle: A biotinylated oligonucleotide substrate mimicking the HIV-1 LTR is incubated with recombinant HIV-1 integrase. In the absence of an inhibitor, the integrase cleaves the 3' end. The amount of unprocessed, biotinylated substrate remaining is then quantified, often using a real-time PCR-based method or a time-resolved fluorescence assay.[10][11][12]
Methodology:
-
Substrate Immobilization: Biotinylated HIV-1 LTR substrates are coated onto streptavidin-coated microplates.
-
Inhibitor Incubation: The test compound (e.g., L-708,906) at various concentrations is pre-incubated with recombinant HIV-1 integrase.
-
Enzymatic Reaction: The integrase-inhibitor mixture is added to the wells containing the immobilized substrate and incubated to allow for the 3'-processing reaction.
-
Detection: The remaining unprocessed substrate is detected. In a real-time PCR assay, this involves amplification of the unprocessed substrate.[11] In a fluorescence-based assay, a specific probe or antibody is used for detection.[10]
-
Data Analysis: The concentration of inhibitor that reduces the 3'-processing activity by 50% (IC50) is calculated.
HIV-1 Integrase Strand Transfer Assay
This assay evaluates the inhibition of the second key step of integration, where the processed viral DNA is joined to a target DNA.
Principle: This assay typically uses a donor substrate (mimicking the processed viral DNA) and a target substrate. The reaction is catalyzed by HIV-1 integrase, and the product of the strand transfer reaction is detected.[9][13]
Methodology:
-
Plate Coating: Streptavidin-coated 96-well plates are coated with a double-stranded donor substrate DNA (DS DNA) that is biotinylated.
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Addition: The test compound is added to the wells.
-
Strand Transfer Initiation: A target substrate DNA (TS DNA) with a 3'-end modification is added to initiate the strand transfer reaction.
-
Detection: The integrated TS DNA is detected colorimetrically using an HRP-labeled antibody that specifically recognizes the modification on the TS DNA.[9][13]
-
Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the strand transfer activity by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV-1 integration pathway and the general workflow for evaluating integrase inhibitors.
Caption: HIV-1 Integration Pathway.
Caption: Integrase Inhibitor Assay Workflow.
Conclusion
L-708,906 demonstrates significant selectivity for the strand transfer step of HIV-1 integration over 3'-processing, a characteristic feature of diketo acid inhibitors. This preferential inhibition of the strand transfer reaction is a key attribute of clinically successful INSTIs. The experimental protocols outlined provide a framework for the continued evaluation and development of novel HIV-1 integrase inhibitors. Further comparative studies with current frontline INSTIs are necessary to fully elucidate the relative potency and selectivity of these compounds.
References
- 1. A clinical review of HIV integrase strand transfer inhibitors (INSTIs) for the prevention and treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strand transfer inhibitors of HIV-1 integrase: bringing IN a new era of antiretroviral therapy [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity for strand-transfer over 3'-processing and susceptibility to clinical resistance of HIV-1 integrase inhibitors are driven by key enzyme-DNA interactions in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. 3′-Processing and strand transfer catalysed by retroviral integrase in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
The Shifting Landscape of HIV-1 Integrase Inhibition: A Comparative Analysis of L-708906 and Modern Therapeutics in the Face of Resistance
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of cross-resistance studies involving the early-generation HIV-1 integrase inhibitor L-708906 reveals a significant gap in its activity against viral strains resistant to newer, more potent integrase strand transfer inhibitors (INSTIs). This guide provides a detailed comparison of this compound with currently approved INSTIs, supported by available experimental data, to inform researchers, scientists, and drug development professionals on the evolution of integrase inhibitor resistance and the challenges it presents.
This compound, a diketo acid derivative, was a pioneering compound in the development of HIV-1 integrase inhibitors. It primarily targets the strand transfer step of viral DNA integration into the host genome. While instrumental in validating integrase as a therapeutic target, its efficacy is markedly diminished by mutations that confer resistance to modern INSTIs such as raltegravir, elvitegravir, and dolutegravir.
Comparative Efficacy Against Resistant HIV-1 Strains
Cross-resistance is a critical factor in the long-term management of HIV-1 infection. The development of resistance to one drug in a class can significantly compromise the effectiveness of other drugs in the same class. Data from various in vitro studies, summarized below, illustrate the impact of key resistance mutations on the activity of different integrase inhibitors.
Table 1: Comparative in vitro Activity of Integrase Inhibitors Against Wild-Type and Resistant HIV-1
| HIV-1 Strain | Integrase Mutations | This compound (Fold Change in IC50) | Raltegravir (Fold Change in IC50) | Elvitegravir (Fold Change in IC50) | Dolutegravir (Fold Change in IC50) |
| Wild-Type | None | 1.0 | 1.0 | 1.0 | 1.0 |
| Primary Resistance Pathways | |||||
| Pathway 1 | Y143R/C | Data Not Available | >10 | 1-10 | <2 |
| Pathway 2 | Q148H/R/K | Data Not Available | >10 | >10 | 2-5 |
| Pathway 3 | N155H | Data Not Available | 5-10 | 5-10 | <2 |
| Secondary Mutations | |||||
| with Q148 | G140S + Q148H | Data Not Available | >100 | >100 | 5-10 |
| with N155 | E92Q + N155H | Data Not Available | >50 | >30 | <2 |
Note: Fold change represents the increase in the half-maximal inhibitory concentration (IC50) required to inhibit viral replication compared to the wild-type virus. "Data Not Available" indicates that specific studies directly comparing this compound against these mutants were not identified in the public domain.
Understanding the Mechanisms of Resistance
The development of resistance to integrase inhibitors is a complex process involving specific amino acid substitutions in the integrase enzyme. These mutations can interfere with the binding of the inhibitor to the enzyme's active site or alter the conformation of the enzyme-DNA complex.
Figure 1: Mechanism of action of INSTIs and the development of resistance.
Experimental Protocols
The evaluation of cross-resistance among HIV-1 integrase inhibitors typically involves two main types of in vitro assays:
Cell-Based Phenotypic Assays
These assays measure the ability of a drug to inhibit HIV-1 replication in cell culture.
Workflow:
Figure 2: Workflow for a cell-based phenotypic drug susceptibility assay.
Detailed Steps:
-
Virus Preparation: The integrase-coding region from patient-derived virus or site-directed mutant clones is inserted into a replication-competent or single-cycle HIV-1 vector.
-
Cell Infection: Susceptible target cells (e.g., MT-2, TZM-bl) are infected with the recombinant virus.
-
Drug Treatment: Infected cells are cultured in the presence of serial dilutions of the integrase inhibitors being tested.
-
Quantification of Replication: After a set incubation period, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen produced or by using reporter gene assays (e.g., luciferase).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.[6]
Biochemical Assays
These assays directly measure the effect of an inhibitor on the enzymatic activity of purified HIV-1 integrase.
Workflow:
Figure 3: Workflow for a biochemical strand transfer assay.
Detailed Steps:
-
Enzyme and Substrate Preparation: Recombinant wild-type and mutant integrase enzymes are purified. Short DNA oligonucleotides that mimic the viral DNA ends are used as substrates.
-
Reaction Setup: The integrase enzyme, DNA substrate, and a divalent metal cofactor (e.g., Mg2+ or Mn2+) are combined in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the integrase inhibitor are added to the reaction mixture.
-
Product Detection: The products of the strand transfer reaction are typically separated by gel electrophoresis and quantified.
-
Data Analysis: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is determined.[7]
Conclusion
The journey from early integrase inhibitors like this compound to the latest generation of INSTIs highlights the remarkable progress in antiretroviral therapy. However, the emergence of drug resistance remains a persistent challenge. While this compound was a crucial stepping stone, its utility in the current landscape of HIV-1 treatment is limited due to the high potential for cross-resistance with clinically used INSTIs. Understanding the resistance profiles of both historical and contemporary integrase inhibitors is essential for the continued development of more durable and effective therapeutic strategies against HIV-1. Further research into novel inhibitors with distinct resistance profiles is critical to stay ahead of the evolving virus.
References
- 1. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance and Cross-Resistance to First Generation Integrase Inhibitors: Insights from a Phase 2 Study of Elvitegravir (GS-9137) [natap.org]
- 3. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistance profile of the novel integrase inhibitor Dolutegravir (S/GSK1349572) using clonal viral variants selected in patients failing raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of raltegravir and elvitegravir on HIV-1 integrase catalytic reactions and on a series of drug-resistant integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-708906 Activity Against Known HIV Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the HIV-1 integrase inhibitor L-708906 against other key integrase strand transfer inhibitors (INSTIs). The data presented here is compiled from various in vitro studies to facilitate an objective evaluation of the compound's performance. Detailed experimental protocols are provided to support the replication and validation of these findings.
Comparative Antiviral Activity of Integrase Inhibitors
The following table summarizes the in vitro activity of this compound and other notable integrase inhibitors against wild-type HIV-1. The data is presented as the concentration of the drug required to inhibit 50% (IC50) or 95% (IC95) of viral replication or enzyme activity. It is important to note that direct comparative data for this compound against a comprehensive panel of INSTI-resistant HIV-1 strains is limited in the currently available literature.
| Compound | Target | Assay Type | IC50 / IC95 | HIV-1 Strain(s) | Reference(s) |
| This compound | Recombinant IN (Strand Transfer) | Biochemical Assay | 150 nM (IC50) | N/A | [1] |
| HIV-1 Replication | Single-Cycle Assay | 1 - 2 µM (IC50) | N/A | [1] | |
| L-731,988 | Recombinant IN (Strand Transfer) | Biochemical Assay | 80 nM (IC50) | N/A | [1] |
| HIV-1 Replication | Single-Cycle Assay | 1 - 2 µM (IC50) | N/A | [1] | |
| Raltegravir | Recombinant IN (Strand Transfer) | Biochemical Assay | 2 - 7 nM (IC50) | N/A | [2] |
| HIV-1 Replication | Cell-Based Assay | 0.019 µM (IC95 in 10% FBS) | Wild-Type | [2] | |
| HIV-1 Replication | Cell-Based Assay | 9.15 nM (Median IC50) | 9 Wild-Type Isolates | [3] | |
| Elvitegravir | HIV-1 Replication | Phenotypic Assay | Varies by strain | Subtype B | [4] |
| Dolutegravir | HIV-1 Replication | Cell-Based Assay | 1.07 nM (Median IC50) | 9 Wild-Type Isolates | [3] |
Activity Against Integrase Inhibitor-Resistant HIV-1 Strains
While specific data for this compound against common INSTI resistance mutations is scarce, it has been reported to be potent against HIV-1 variants that are resistant to reverse transcriptase and protease inhibitors. The following table summarizes the activity of other integrase inhibitors against key raltegravir-resistant mutants. The data is presented as fold change (FC) in IC50 compared to wild-type virus.
| Compound | HIV-1 Integrase Mutant | Fold Change in IC50 | Reference(s) |
| Raltegravir | N155H | 19 | [5] |
| Q148H | 7 - 22 | [5] | |
| G140S/Q148H | 245 | [5] | |
| E92Q/N155H | 55 | [5] | |
| Dolutegravir | N155H | 1.37 (Median) | [3] |
| T97A + Y143R | 1.05 (Median) | [3] | |
| G140S + Q148H | 3.75 (Median) | [6] | |
| G140S + Q148R | 13.3 (Median) | [6] |
Experimental Protocols
Phenotypic Drug Susceptibility Assay for HIV-1 Integrase Inhibitors
This protocol outlines a common method for determining the in vitro susceptibility of HIV-1 isolates to integrase inhibitors.
Objective: To measure the concentration of an integrase inhibitor required to inhibit the replication of patient-derived or laboratory-adapted HIV-1 strains by 50% (IC50).
Materials:
-
Patient plasma or laboratory HIV-1 stocks
-
293T cells
-
Indicator cell line (e.g., TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR)
-
Proviral DNA vector (e.g., pNL4-3)
-
Restriction enzymes and ligase for cloning
-
Transfection reagent
-
Culture medium, fetal bovine serum (FBS), and antibiotics
-
Integrase inhibitors (this compound, Raltegravir, etc.)
-
Luciferase or β-galactosidase assay reagents
-
96-well culture plates
Methodology:
-
Viral RNA Extraction and RT-PCR: Isolate viral RNA from patient plasma or cell culture supernatants. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the integrase coding region of the pol gene.
-
Cloning of Integrase Gene: Clone the amplified integrase gene into a replication-competent HIV-1 proviral vector (e.g., a modified pNL4-3 from which the original integrase gene has been removed).
-
Generation of Recombinant Virus Stocks: Transfect 293T cells with the recombinant proviral DNA to produce infectious virus particles. Harvest the cell culture supernatants containing the recombinant virus.
-
Virus Titration: Determine the infectious titer of the virus stocks, for example, by measuring the 50% tissue culture infectious dose (TCID50) in an indicator cell line.
-
Drug Susceptibility Assay: a. Seed the indicator cells (e.g., TZM-bl) in 96-well plates. b. Prepare serial dilutions of the integrase inhibitors. c. Add the diluted inhibitors to the cells. d. Infect the cells with a standardized amount of the recombinant virus. e. Culture the cells for 48-72 hours.
-
Quantification of Viral Replication: Measure the reporter gene expression (luciferase or β-galactosidase activity) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of viral replication for each drug concentration compared to the no-drug control. Determine the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve. The fold change in resistance is calculated by dividing the IC50 of a test virus by the IC50 of a wild-type reference virus.[4][7]
Single-Cycle HIV-1 Infectivity Assay
This assay is used to evaluate the effect of an inhibitor on a single round of viral replication.
Objective: To quantify the infectivity of HIV-1 particles in the presence of an inhibitor after a single round of infection.
Materials:
-
Env-defective, luciferase-expressing HIV-1 backbone plasmid (e.g., pSG3Δenv)
-
Env-expressing plasmid (e.g., for VSV-G or a specific HIV-1 Env)
-
HEK293T cells for pseudovirus production
-
Target cells (e.g., TZM-bl cells)
-
Transfection reagent
-
Integrase inhibitors
-
Luciferase assay system
-
96-well plates
Methodology:
-
Pseudovirus Production: Co-transfect HEK293T cells with the Env-defective HIV-1 backbone plasmid and the Env-expressing plasmid to produce pseudotyped virus particles.
-
Harvest and Titrate Virus: Harvest the culture supernatants containing the pseudoviruses 48 hours post-transfection. Determine the virus titer (TCID50) on the target cells.
-
Infectivity Assay: a. Seed target cells in a 96-well plate. b. Prepare serial dilutions of the integrase inhibitors. c. Mix a standardized amount of pseudovirus (e.g., 100 TCID50) with the diluted inhibitors and incubate for 1 hour at 37°C. d. Add the virus-inhibitor mixture to the target cells. e. Incubate for 48 hours at 37°C.
-
Measure Luciferase Activity: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 values as described in the phenotypic drug susceptibility assay protocol.[8]
Visualizing Experimental Workflows and Relationships
Caption: Workflow for Phenotypic Drug Susceptibility Assay.
Caption: Comparison of this compound with other INSTIs.
HIV Integrase Signaling Pathway and Inhibitor Action
Caption: HIV Integrase Pathway and Point of Inhibition.
References
- 1. HIV-1 Single Cycle Infection [bio-protocol.org]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity of the integrase inhibitor dolutegravir against HIV-1 variants isolated from raltegravir-treated adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic and genotypic analysis of clinical HIV-1 isolates reveals extensive protease inhibitor cross-resistance: a survey of over 6000 samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-cycle infection assay. [bio-protocol.org]
L-708,906: A Foundational Reference Compound in the Landscape of HIV Integrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-708,906 with other key HIV integrase inhibitors, supported by experimental data. L-708,906, a diketo acid derivative, was one of the pioneering compounds in the exploration of HIV-1 integrase as a therapeutic target. Its role as a reference compound has been crucial in the development of clinically approved integrase strand transfer inhibitors (INSTIs). This document delves into its mechanism of action, presents comparative in vitro data, and provides detailed experimental protocols for the evaluation of integrase inhibitors.
Mechanism of Action: Targeting HIV-1 Integrase
HIV-1 integrase (IN) is a viral enzyme essential for the replication of HIV.[1] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process:
-
3'-Processing: IN binds to the ends of the viral DNA and removes a dinucleotide from each 3' end.[2][3] This exposes a reactive hydroxyl group.
-
Strand Transfer: The processed viral DNA is then covalently joined to the host cell's DNA.[2][3]
L-708,906 and other diketo acid inhibitors specifically target the strand transfer step of this process.[4] They achieve this by chelating the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, which is crucial for its catalytic activity.[5] This binding prevents the stable association of the target DNA with the enzyme-viral DNA complex, effectively halting the integration process.[1]
Comparative Performance of Integrase Inhibitors
The following table summarizes the in vitro inhibitory activity of L-708,906 in comparison to other significant HIV integrase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | Assay Type | IC50 (Strand Transfer) | IC50 (3'-Processing) | Reference(s) |
| L-708,906 | HIV-1 Integrase | Biochemical Assay | 150 nM | >10,000 nM | [4] |
| L-731,988 | HIV-1 Integrase | Biochemical Assay | 80 nM | ~6,000 nM | [4] |
| 5CITEP | HIV-1 Integrase | Biochemical Assay | 650 nM | 35,000 nM | [2] |
| Raltegravir | HIV-1 Integrase | Biochemical Assay | 2-7 nM | >1,000 nM | [1] |
| Elvitegravir | HIV-1 Integrase | Biochemical Assay | ~7 nM | >1,000 nM | [6] |
| Dolutegravir | HIV-1 Integrase | Cell-based Assay (EC50) | 0.51 - 2.2 nM | - | [2] |
Experimental Protocols
Accurate and reproducible evaluation of integrase inhibitors relies on standardized experimental protocols. Below are detailed methodologies for key assays used to determine the potency of these compounds.
HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-based)
This assay quantitatively measures the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target DNA (dinitrophenyl-labeled oligonucleotide)
-
Streptavidin-coated 96-well plates
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-DNP antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Test compounds (e.g., L-708,906) and controls
Procedure:
-
Coat Plate: Add 100 µL of donor DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C.
-
Wash: Aspirate the donor DNA solution and wash the wells three times with 200 µL of Wash Buffer.
-
Inhibitor Addition: Prepare serial dilutions of the test compounds. Add 10 µL of each dilution to the appropriate wells.
-
Enzyme Addition: Add 80 µL of a solution containing recombinant HIV-1 integrase to each well. Incubate for 30 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of the target DNA solution to each well to start the strand transfer reaction. Incubate for 60-90 minutes at 37°C.
-
Wash: Aspirate the reaction mixture and wash the wells three times with Wash Buffer.
-
Antibody Incubation: Add 100 µL of anti-DNP-HRP antibody solution to each well. Incubate for 1 hour at room temperature.
-
Wash: Aspirate the antibody solution and wash the wells five times with Wash Buffer.
-
Develop: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
In Vitro Antiviral Assay (Cell-based)
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
Human T-lymphoid cell line (e.g., MT-4, CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
Test compounds and controls
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay, or a reporter virus system)
-
Reagents for assessing cell viability (e.g., MTT, XTT)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Infection: Add a predetermined amount of HIV-1 virus stock to the wells.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a humidified 5% CO2 atmosphere.
-
Quantify Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a suitable method (e.g., p24 ELISA).
-
Assess Cytotoxicity: In a parallel plate without virus, assess the cytotoxicity of the compounds on the host cells using a cell viability assay.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 (50% effective concentration). Calculate the CC50 (50% cytotoxic concentration) from the cell viability data. The selectivity index (SI) is then calculated as CC50/EC50.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the HIV integrase signaling pathway and a typical experimental workflow for screening integrase inhibitors.
Caption: HIV-1 Integrase Catalytic Pathway and Point of Inhibition.
Caption: Workflow for an ELISA-based HIV-1 Integrase Inhibition Assay.
References
- 1. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase [earth.callutheran.edu]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
L-708,906 Analogs as HIV-1 Integrase Inhibitors: A Comparative Guide
A deep dive into the structure-activity relationships of L-708,906 and its analogs reveals critical insights for the development of potent HIV-1 integrase inhibitors. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the field of antiretroviral therapy.
L-708,906, a pioneering diketoacid (DKA) derivative, laid the groundwork for a generation of HIV-1 integrase strand transfer inhibitors (INSTIs), culminating in the development of clinically approved drugs like Raltegravir. The core scaffold of L-708,906 offers a versatile platform for structural modifications, allowing for a systematic exploration of the structure-activity relationships (SAR) that govern its anti-HIV-1 potency. This guide summarizes the key findings from various SAR studies, presenting a comparative analysis of L-708,906 analogs and their biological activities.
Structure-Activity Relationship (SAR) Analysis
The biological activity of L-708,906 and its analogs is primarily determined by their ability to inhibit the strand transfer (ST) step of HIV-1 integration. This process is catalyzed by the viral enzyme integrase, which is responsible for inserting the viral DNA into the host cell's genome. Diketoacid compounds, like L-708,906, effectively chelate the essential metal ions in the integrase active site, thereby blocking the strand transfer reaction.
The following table summarizes the in vitro and in vivo activities of L-708,906 and several key analogs. The data highlights the impact of various structural modifications on their inhibitory potency against HIV-1 integrase and viral replication.
| Compound | R1 | R2 | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Antiviral EC50 (µM) |
| L-708,906 | H | Cl | >50 | 0.15 | 1-2 |
| L-731,988 | H | F | ~6 | 0.08 | 1-2 |
| 5-CITEP | - | Cl | 35 | 0.65 | ND |
| L-870,810 | Naphthyridine carboxamide | F | >10 | 0.008 | 0.015 (EC95) |
| L-870,812 | Naphthyridine carboxamide | Cl | >10 | 0.0102 | ND |
ND: Not Determined
Key Observations from SAR Studies:
-
The Diketoacid Moiety: The 1,3-diketoacid functionality is crucial for the inhibitory activity, as it chelates the divalent metal ions (Mg2+ or Mn2+) in the active site of HIV-1 integrase.
-
Aromatic Substituents: Modifications on the aromatic ring significantly influence the potency and selectivity of the inhibitors. Halogen substitutions, such as chlorine and fluorine, have been shown to be favorable.
-
Side Chains: The development of more complex side chains, such as the naphthyridine carboxamide in L-870,810, led to a substantial increase in potency against both the isolated enzyme and in cell-based assays.[1]
-
Selectivity: Many diketoacid analogs, including L-708,906 and L-731,988, exhibit high selectivity for the strand transfer step over the 3'-processing step of integration.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of L-708,906 analogs.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer (containing a divalent cation, typically Mg2+ or Mn2+)
-
Test compounds (L-708,906 analogs)
-
Gel loading buffer
-
Polyacrylamide gel
-
Gel electrophoresis apparatus
-
Phosphorimager or other suitable detection system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Pre-incubation: Incubate the mixture to allow the integrase to bind to the donor DNA.
-
Initiation of Strand Transfer: Add the target DNA to the reaction mixture to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Quenching the Reaction: Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide) in the gel loading buffer.
-
Gel Electrophoresis: Separate the reaction products by electrophoresis on a denaturing polyacrylamide gel.
-
Detection and Quantification: Visualize the DNA bands using a phosphorimager (if radiolabeled DNA is used) or other appropriate staining methods. The amount of strand transfer product is quantified to determine the IC50 value for each compound.
Single-Cycle HIV-1 Infectivity Assay
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a single round of infection.
Materials:
-
Replication-deficient HIV-1 vector (e.g., expressing a reporter gene like luciferase or GFP)
-
Producer cell line (e.g., HEK293T) for generating viral particles
-
Target cell line (e.g., TZM-bl or Jurkat) susceptible to HIV-1 infection
-
Cell culture medium and supplements
-
Test compounds (L-708,906 analogs)
-
Reagents for quantifying the reporter gene expression (e.g., luciferase assay substrate)
Procedure:
-
Virus Production: Co-transfect the producer cell line with the HIV-1 vector and a plasmid expressing the VSV-G envelope protein to produce pseudotyped viral particles.
-
Virus Harvest: Collect the supernatant containing the viral particles after a suitable incubation period (e.g., 48-72 hours).
-
Target Cell Seeding: Seed the target cells in a multi-well plate.
-
Compound Treatment: Treat the target cells with various concentrations of the test compounds.
-
Infection: Infect the treated cells with the harvested viral particles.
-
Incubation: Incubate the infected cells for a period that allows for a single round of infection (e.g., 48 hours).
-
Quantification of Infection: Lyse the cells and measure the expression of the reporter gene (e.g., luciferase activity or GFP fluorescence).
-
Data Analysis: Calculate the EC50 value for each compound, which is the concentration that inhibits viral replication by 50%.
Visualizations
HIV-1 Integration Pathway and Inhibition by L-708,906 Analogs
Caption: Mechanism of HIV-1 integration and the point of inhibition by L-708,906 analogs.
Experimental Workflow for In Vitro Strand Transfer Assay
Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.
Experimental Workflow for Single-Cycle Infectivity Assay
Caption: Workflow for the single-cycle HIV-1 infectivity assay.
References
- 1. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking L-708906: A Comparative Analysis Against Modern HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the early HIV integrase inhibitor, L-708906, with newer, clinically approved integrase strand transfer inhibitors (INSTIs). By examining key performance metrics and the evolution of these antiviral agents, researchers can gain valuable insights into the structure-activity relationships and the advancements that have defined this critical class of antiretroviral drugs.
Introduction to this compound and the Evolution of Integrase Inhibitors
This compound was a pioneering compound in the fight against HIV, belonging to the diketo acid (DKA) class of inhibitors that paved the way for the development of modern integrase inhibitors.[1][2] These early compounds were crucial in establishing the mechanism of action for this class of drugs, which selectively target the strand transfer step of viral DNA integration into the host genome.[1][3] While this compound demonstrated inhibitory activity against the HIV-1 integrase enzyme, its potency and pharmacokinetic profile were not optimal for clinical use.[3]
Over the past two decades, significant advancements in medicinal chemistry have led to the development of highly potent and well-tolerated INSTIs, which are now a cornerstone of antiretroviral therapy. This guide benchmarks this compound against three leading INSTIs: Raltegravir, Elvitegravir, and Dolutegravir.
Comparative Efficacy: In Vitro Data
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and the newer INSTIs against HIV-1 integrase. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Strand Transfer | 150 | [1] |
| Raltegravir | Strand Transfer | 2-7 | [4] |
| Elvitegravir | Strand Transfer | ~7 | [5] |
| Dolutegravir | Strand Transfer | ~2.5 | [3] |
Mechanism of Action: A Shared Pathway
All the inhibitors discussed in this guide share a common mechanism of action. They are integrase strand transfer inhibitors (INSTIs) that chelate essential metal ions (typically Mg2+) in the active site of the HIV integrase enzyme. This action prevents the covalent linkage of the viral DNA to the host cell's chromosomal DNA, a critical step for viral replication.
The following diagram illustrates the HIV integrase-mediated strand transfer reaction and the point of inhibition by INSTIs.
Caption: HIV Integrase Inhibition by INSTIs.
Experimental Protocols
The determination of IC50 values for integrase inhibitors typically involves two key experimental setups: biochemical assays using recombinant enzyme and cell-based antiviral assays.
Biochemical Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer activity of purified, recombinant HIV-1 integrase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a pre-processed oligonucleotide substrate mimicking the viral DNA end, a target DNA substrate, and the purified HIV-1 integrase enzyme in a suitable buffer containing divalent cations (e.g., Mg2+).
-
Inhibitor Addition: The test compound (e.g., this compound or a newer INSTI) is added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C to allow the strand transfer reaction to proceed.
-
Quenching and Analysis: The reaction is stopped, and the products are separated by gel electrophoresis. The amount of strand transfer product is quantified using methods such as phosphorimaging or fluorescence.
-
IC50 Determination: The concentration of the inhibitor that reduces the strand transfer product formation by 50% is determined as the IC50 value.
The following diagram outlines the workflow for a typical biochemical strand transfer assay.
Caption: Workflow for a Biochemical Strand Transfer Assay.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are cultured.
-
Infection: The cells are infected with a known amount of HIV-1.
-
Compound Treatment: The infected cells are treated with the test compound at various concentrations.
-
Incubation: The treated, infected cells are incubated for a period of time to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 Determination: The concentration of the compound that inhibits viral replication by 50% is determined as the EC50 (or IC50 in some literature) value.
Resistance Profiles: A Key Differentiator
A critical aspect of long-term antiretroviral therapy is the potential for the development of drug resistance. While this compound was not developed for clinical use, studies with later-generation INSTIs have identified key mutations in the integrase enzyme that confer resistance. Newer agents like Dolutegravir have shown a higher barrier to resistance compared to earlier INSTIs like Raltegravir and Elvitegravir.
Conclusion
The journey from early diketo acid inhibitors like this compound to the highly effective and well-tolerated INSTIs of today represents a remarkable success in rational drug design. While this compound was a crucial stepping stone, the newer agents demonstrate significantly improved potency and clinical utility. This comparative guide highlights the substantial progress made in targeting HIV integrase and provides a framework for the continued development of next-generation antiretroviral therapies. The detailed experimental protocols serve as a valuable resource for researchers actively working in this field.
References
- 1. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of L-708906: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of L-708906, an HIV-1 integrase inhibitor. While specific institutional and local regulations must be followed, this document outlines the core principles and practices for handling and disposing of this compound.
Key Chemical and Safety Data
| Property | Information | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | Diketoacid inhibitor | [2] |
| Molecular Formula | C24H20O6 | [1] |
| Primary Function | Human Immunodeficiency Virus Type 1 (HIV-1) inhibitor | [1][2] |
| Storage Temperature | -20℃ | [1] |
| Shipping | Blue Ice | [1] |
Standard Disposal Protocol for this compound
The following step-by-step procedure is a general guideline for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.[3]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves
-
Safety goggles or glasses
-
A laboratory coat
Step 2: Waste Identification and Segregation
Properly identify and segregate the waste. This compound waste may be in solid form (e.g., unused compound, contaminated labware) or liquid form (e.g., solutions).
-
Solid Waste:
-
Place contaminated items such as gloves, pipette tips, and empty vials into a designated hazardous waste container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name (this compound).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name, and an approximate concentration.
-
Do not mix incompatible waste streams.[3]
-
Step 3: Waste Container Management
-
Keep all hazardous waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
Step 4: Scheduling Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow: General Chemical Waste Disposal
The following diagram illustrates a typical workflow for the disposal of laboratory chemical waste like this compound.
Logical Relationship: Hazard Assessment and Control
This diagram outlines the logical steps involved in assessing and controlling the hazards associated with handling and disposing of a chemical compound.
References
Essential Safety and Logistical Information for Handling L-708906
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling L-708906.[6] Based on the known hazards of similar compounds, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing.[3][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[6] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.[3] |
| Body Protection | Laboratory coat or chemical-resistant coveralls | A lab coat should be worn to protect street clothing. For larger quantities or procedures with a higher risk of contamination, a disposable coverall is recommended.[6][7][8] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling fine powders or when engineering controls are insufficient. | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. If a respirator is needed, it should be NIOSH/MSHA or European Standard EN 149 approved.[4][5][9] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled container for hazardous liquid waste. Avoid mixing with incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the name of the chemical ("this compound Waste"), the primary hazard (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[10]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.nl [fishersci.nl]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. merck.com [merck.com]
- 6. shop.dqeready.com [shop.dqeready.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]
- 9. biosynth.com [biosynth.com]
- 10. Laboratory safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
